Biliverdin hydrochloride
Description
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Properties
Molecular Formula |
C33H35ClN4O6 |
|---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid chloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14+,28-15+; |
InChI Key |
OZCVSEGCSGTCIO-SHXRNTBTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Biliverdin Hydrochloride: An Endogenous Antioxidant at the Crossroads of Heme Metabolism and Redox Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, is emerging as a critical player in the endogenous antioxidant defense system. Beyond its role as a metabolic intermediate in the production of the potent lipophilic antioxidant bilirubin (B190676), biliverdin and its associated enzymatic machinery, notably biliverdin reductase (BVR), are now recognized for their multifaceted roles in cellular protection against oxidative stress. This technical guide provides a comprehensive overview of biliverdin hydrochloride's function as an endogenous antioxidant, delving into its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of the heme oxygenase-biliverdin reductase system.
Introduction: The Heme Catabolic Pathway as an Antioxidant Powerhouse
The breakdown of heme, a vital component of hemoglobin and various cytochromes, is not merely a disposal process but a sophisticated enzymatic cascade that generates molecules with profound cytoprotective properties. The initial and rate-limiting step is catalyzed by heme oxygenase (HO), which cleaves the heme ring to produce biliverdin, carbon monoxide (CO), and free iron (Fe²⁺)[1][2]. While CO and the iron-sequestering protein ferritin, whose synthesis is induced by Fe²⁺, have their own signaling and protective roles, the tetrapyrrole biliverdin stands at a critical juncture. It can either be excreted or be further reduced to bilirubin by the enzyme biliverdin reductase (BVR)[1][3].
This compound, as a stable and soluble form of biliverdin, offers a valuable tool for investigating and potentially modulating this pathway. This guide will explore the direct and indirect antioxidant mechanisms of biliverdin, the pivotal role of the biliverdin-bilirubin redox cycle, and the non-canonical functions of BVR that extend beyond its enzymatic activity.
Mechanisms of Antioxidant Action
This compound contributes to cellular antioxidant defense through several interconnected mechanisms:
The Biliverdin-Bilirubin Redox Cycle: A Catalytic Amplification of Antioxidant Capacity
The cornerstone of biliverdin's antioxidant role lies in its conversion to bilirubin, a potent lipophilic antioxidant[4]. This reaction is catalyzed by biliverdin reductase (BVR), utilizing NADPH as a reducing agent[5]. Bilirubin effectively scavenges a variety of reactive oxygen species (ROS), particularly peroxyl radicals, thereby protecting lipids from peroxidation[4][6].
A key concept that has emerged is the "bilirubin-biliverdin redox cycle"[1][5]. In this proposed cycle, bilirubin, upon scavenging a free radical, is oxidized back to biliverdin. BVR then promptly reduces this newly formed biliverdin back to bilirubin. This rapid recycling allows for a catalytic amplification of the antioxidant effect, enabling nanomolar concentrations of bilirubin to protect against micromolar concentrations of oxidants[4]. This cycle provides a sustained defense against oxidative insults.
Direct Radical Scavenging Activity
While bilirubin is considered the more potent antioxidant of the pair, biliverdin itself possesses direct radical-scavenging properties, albeit to a lesser extent[6][7]. It can directly interact with and neutralize certain reactive oxygen species, contributing to the overall antioxidant capacity of the system.
Modulation of the Nrf2 Signaling Pathway
Recent groundbreaking research has uncovered a non-canonical, non-enzymatic role for biliverdin reductase A (BVRA) in the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[8]. Nrf2 is a master transcriptional regulator of a vast array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of protective enzymes and proteins, including heme oxygenase-1 itself, thus creating a positive feedback loop.
BVRA has been shown to directly interact with Nrf2, modulating its activity and the transcription of its target genes[8]. This interaction positions BVRA as a crucial integrator of both the direct, stoichiometric antioxidant defense provided by the bilirubin-biliverdin cycle and the broader, adaptive transcriptional response mediated by Nrf2. Interestingly, the presence of biliverdin can influence the interaction between BVRA and Nrf2, suggesting a complex regulatory interplay.
Quantitative Data on Antioxidant and Enzymatic Activity
The following tables summarize key quantitative data related to the antioxidant and enzymatic activities of biliverdin, bilirubin, and their associated enzymes.
Table 1: Comparative Antioxidant Capacity of Biliverdin and Bilirubin
| Assay | Analyte | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Bilirubin | Lower IC50 (Higher Activity) | [5] |
| DPPH Radical Scavenging | Biliverdin | Higher IC50 (Lower Activity) | [5] |
| Peroxyl Radical Scavenging | Bilirubin | Potent Scavenger | [4][6] |
| Peroxynitrite Scavenging | Bilirubin | Efficient Scavenger | [7] |
| Peroxynitrite Scavenging | Biliverdin | Less efficient than bilirubin | [7] |
Note: Specific IC50 values are highly dependent on assay conditions and are not consistently reported across the literature in a standardized format. The table reflects the general consensus on the relative antioxidant potency.
Table 2: Kinetic Parameters of Biliverdin Reductase (BVR)
| Enzyme Isoform | Substrate | Km (µM) | Vmax (µM/s) | pH Optimum | Cofactor | Reference |
| BVR-B (Wild Type) | FAD | 242 ± 70 | 3.3 ± 0.5 | 7.5 | NADPH | [9] |
| BVR-B (H153A mutant) | FAD | 129 ± 40 | 2.9 ± 0.2 | 7.5 | NADPH | [9] |
| BVR-B (S111A mutant) | FAD | 856 ± 300 | 2.5 ± 0.10 | 7.5 | NADPH | [9] |
| BVR-B (T164S mutant) | FAD | 171 ± 45 | 2.1 ± 0.01 | 7.5 | NADPH | [9] |
| Rat Liver BVR | Biliverdin IXα | Varies (sigmoidal kinetics) | - | 6.7 / 8.7 | NADH / NADPH | [10] |
Table 3: Heme Oxygenase-1 (HO-1) Basal Expression in Human Tissues
| Tissue | Expression Level |
| Spleen | High |
| Liver | High |
| Bone Marrow | High |
| Kidney | Moderate |
| Lung | Low |
| Brain | Low |
| Heart | Low |
Source: Adapted from literature describing HO-1 tissue distribution[11][12]. Expression levels are relative and can be significantly induced by various stimuli.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.
Biliverdin Reductase (BVR) Activity Assay (Absorbance-Based)
Principle: This assay measures the activity of BVR by monitoring the increase in absorbance at 450 nm, which corresponds to the formation of bilirubin from the substrate biliverdin.
Materials:
-
Cell or tissue lysate
-
BVR Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
NADPH solution: 10 mM in water
-
This compound solution: 1 mM in DMSO
-
Spectrophotometer capable of reading at 450 nm and maintaining a temperature of 37°C
Procedure:
-
Prepare the reaction mixture in a cuvette or 96-well plate by adding:
-
880 µL of BVR Assay Buffer
-
10 µL of 10 mM NADPH solution (final concentration: 100 µM)
-
10 µL of 1 mM biliverdin solution (final concentration: 10 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of cell or tissue lysate (containing 20-50 µg of total protein).
-
Immediately start monitoring the increase in absorbance at 450 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of bilirubin formation from the linear portion of the absorbance curve using the molar extinction coefficient of bilirubin (ε = 60 mM⁻¹cm⁻¹ at 450 nm).
-
Express BVR activity as nmol of bilirubin formed per minute per mg of protein.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells challenged with a free radical generator.
Materials:
-
Adherent cells (e.g., HepG2, EA.hy926) cultured in a 96-well black-walled plate
-
DCFH-DA solution: 10 mM in DMSO
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution: 600 mM in HBSS
-
This compound stock solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Ex/Em: 485/538 nm)
Procedure:
-
Seed cells in a 96-well black-walled plate and grow to confluence.
-
Wash the cells twice with HBSS.
-
Load the cells with 25 µM DCFH-DA in HBSS and incubate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS.
-
Add HBSS containing various concentrations of this compound or a vehicle control to the wells.
-
Initiate the oxidative challenge by adding AAPH solution to a final concentration of 600 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both the control and biliverdin-treated wells.
-
Determine the CAA unit for each concentration of biliverdin using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Principle: This method visualizes the activation of the Nrf2 pathway by detecting the translocation of the Nrf2 protein from the cytoplasm to the nucleus upon treatment with an inducer.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBST (PBS with 0.1% Tween-20)
-
Primary antibody: Anti-Nrf2 antibody
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or a vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Conclusion and Future Directions
This compound and the enzymatic system it is part of represent a highly sophisticated and multifaceted endogenous antioxidant defense mechanism. The classic view of biliverdin as a mere intermediate has been supplanted by the recognition of its direct antioxidant capabilities and, more significantly, the central role of its reductase, BVR, in both catalytically amplifying the antioxidant power of bilirubin and modulating the master regulator of the antioxidant response, Nrf2.
This intricate interplay between direct radical scavenging, a catalytic redox cycle, and transcriptional regulation makes the heme oxygenase-biliverdin reductase axis a compelling target for therapeutic intervention in a wide range of pathologies underpinned by oxidative stress. For drug development professionals, understanding the nuances of this system is paramount. Modulators of HO-1 or BVR activity could offer novel therapeutic strategies for conditions such as cardiovascular disease, neurodegenerative disorders, and inflammatory conditions.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms by which BVRA interacts with and modulates the Nrf2 pathway.
-
Developing specific and potent pharmacological modulators of both HO-1 and BVR activity.
-
Investigating the therapeutic potential of this compound and other pathway modulators in preclinical models of oxidative stress-related diseases.
-
Conducting clinical studies to validate the association between biomarkers of the heme catabolic pathway and disease risk and progression.
By continuing to unravel the complexities of the biliverdin-bilirubin system, the scientific and medical communities can pave the way for innovative antioxidant therapies that leverage the body's own powerful cytoprotective machinery.
References
- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of heme oxygenase (HO-1) copies in human tissues by competitive RT/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Significance of Heme Oxygenase 1 in Tumor Progression | MDPI [mdpi.com]
A Technical Guide to the Anti-inflammatory Properties of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a metabolic intermediate of heme catabolism, has emerged from its erstwhile status as a mere waste product to a molecule of significant therapeutic interest. Traditionally overshadowed by its successor, bilirubin (B190676), recent and extensive research has illuminated biliverdin's potent anti-inflammatory, antioxidant, and cytoprotective capabilities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of biliverdin hydrochloride. It details the intricate signaling pathways biliverdin modulates, including the inhibition of Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and provides visual diagrams of the core signaling cascades to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease.
Introduction
Heme, an essential iron-containing porphyrin, is catabolized by the enzyme heme oxygenase (HO) into equimolar amounts of carbon monoxide (CO), free iron (Fe²⁺), and the green pigment biliverdin.[1][2][3] Biliverdin is subsequently and rapidly converted to the yellow pigment bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[1][2][3] While bilirubin has long been recognized for its antioxidant properties, biliverdin itself is now understood to be a critical signaling molecule with profound anti-inflammatory effects.[4][5][6] Its water solubility and potent biological activities make this compound a promising therapeutic candidate for a range of inflammatory conditions, including sepsis, ischemia-reperfusion injury, and autoimmune diseases.[4][7][8][9] This guide delves into the core mechanisms, experimental validation, and quantitative efficacy of this compound as an anti-inflammatory agent.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, modulating key signaling pathways that govern the inflammatory response. These actions are often intricately linked with the activity of its reducing enzyme, biliverdin reductase (BVR).
Inhibition of Toll-like Receptor 4 (TLR4) Signaling
A primary mechanism of biliverdin's anti-inflammatory action is the suppression of the TLR4 signaling pathway, a critical initiator of the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).[2][10]
-
NO-Dependent Nuclear Translocation of BVR: Upon stimulation by biliverdin, a cascade involving Ca²⁺/calmodulin-dependent kinase kinase (CaMKK) leads to the phosphorylation of endothelial nitric oxide synthase (eNOS).[7][11][12] The resulting nitric oxide (NO) S-nitrosylates BVR, a post-translational modification that triggers BVR's translocation into the nucleus.[7][11][12] Within the nucleus, BVR binds directly to activator protein-1 (AP-1) sites in the promoter region of the TLR4 gene, inhibiting its transcription.[7][11][12] This downregulation of TLR4 expression desensitizes macrophages to LPS, thereby reducing the subsequent inflammatory cascade.[2][4][7]
-
Modulation of mTOR Signaling: Biliverdin can also suppress TLR4 signaling through the regulation of the mammalian target of rapamycin (B549165) (mTOR) pathway. Biliverdin, acting on BVR, facilitates the formation of a signaling complex that includes mTOR Complex 2 (mTORC2).[13] Activated mTORC2 phosphorylates protein kinase C ζ (PKCζ) and Akt, leading to the activation of AMP-activated protein kinase (AMPK).[13] AMPK, in turn, inhibits mTOR Complex 1 (mTORC1), a central component required for TLR4-mediated inflammatory responses in leukocytes.[13][14]
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Biliverdin has been shown to directly inhibit NF-κB activation.[15][16]
Studies using human embryonic kidney (HEK293A) cells demonstrated that biliverdin, in a concentration- and time-dependent manner, inhibits the transcriptional activity of NF-κB.[15][16] Electromobility shift assays (EMSA) confirmed that nuclear extracts from biliverdin-treated cells show reduced DNA binding of NF-κB.[16] This inhibition prevents the transcription of NF-κB target genes, such as inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines, thereby dampening the inflammatory response.[16][17] Interestingly, overexpression of BVR can counteract this effect, suggesting a complex regulatory interplay between biliverdin, BVR, and the NF-κB pathway.[15][16]
Activation of the Nrf2/HO-1 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[18][19] Biliverdin can activate the Nrf2 pathway, creating a positive feedback loop that enhances the cell's anti-inflammatory and antioxidant capacity.[20][21]
In models of cerebral ischemia-reperfusion injury, biliverdin treatment promoted the activation of Nrf2.[20] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HO-1.[22] The subsequent induction of HO-1 leads to further production of biliverdin, amplifying the protective effects.[23] Furthermore, biliverdin has been shown to modulate the Nrf2/A20/eEF1A2 axis to inhibit pyroptosis, a highly inflammatory form of programmed cell death.[20]
PI3K/Akt Signaling and IL-10 Production
Biliverdin can shift the cytokine balance from a pro-inflammatory to an anti-inflammatory state. A key aspect of this is the upregulation of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. This process is mediated by BVR expressed on the external surface of macrophages.[4][6][24]
Upon binding biliverdin, surface BVR initiates a signaling cascade through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[24][25] This involves the tyrosine phosphorylation of BVR's cytoplasmic tail, which then recruits and activates PI3K, leading to the subsequent phosphorylation and activation of Akt.[4][7] Activated Akt promotes the production and secretion of IL-10.[8][24] This increased IL-10 expression helps to resolve inflammation and restore homeostasis.[2][24]
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Biliverdin HCl Dose | Key Outcomes | Reference |
| LPS-induced Endotoxic Shock | Rat | 35 mg/kg, i.p. | >40% suppression of serum IL-6; 250% increase in serum IL-10; 87% survival vs. 0% in control. | [8] |
| Cerebral Ischemia-Reperfusion | Mouse | 40 mg/kg | Significantly alleviated injury, reduced infarction volumes, and inhibited the NLRP3/Caspase-1/GSDMD pyroptosis pathway. | [20] |
| Monosodium Urate-induced Sterile Inflammation | Rat | 30 mg/kg, i.p. | Significantly inhibited leukocyte (total, neutrophil, macrophage) infiltration at 6-48h; Reduced pouch fluid concentrations of IL-1β, MCP-1, and GM-CSF at 6h. | [26] |
| Lung Ischemia-Reperfusion | Rat | 50 µmol/L (in perfusate) | Downregulated expression of IL-1β, IL-6, and TNF-α; Reduced expression of COX-2 and iNOS. | [9] |
Table 2: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Stimulant | Biliverdin HCl Conc. | Key Outcomes | Reference |
| Whole Human Blood | LPS (3 µg/mL) | 50 µM | ~50% decrease in IL-1β and IL-1Ra gene expression at 4h. | [27] |
| RAW 264.7 Macrophages | LPS | Not specified | Suppressed TLR4 expression and decreased pro-inflammatory cytokine release. | [7] |
| HEK293A Cells | TNF-α | Concentration-dependent | Inhibited transcriptional activity of NF-κB and reduced its DNA binding. | [16] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | H₂O₂ | Not specified | Attenuated intracellular ROS by activating the Nrf2/HO-1 signaling pathway. | [21] |
Experimental Protocols and Methodologies
The following sections detail common experimental protocols used to investigate the anti-inflammatory properties of this compound.
In Vivo Model: LPS-Induced Endotoxemia in Rodents
This model is widely used to study systemic inflammation and sepsis.
-
Animal Model: Male Sprague-Dawley rats (225–250 g) or C57BL/6 mice are commonly used.[8]
-
Biliverdin Preparation and Administration: this compound is dissolved in a small volume of 0.2 N NaOH, with the pH adjusted to 7.4 using HCl. It is administered intraperitoneally (i.p.) at doses ranging from 30-50 mg/kg.[8][24] A typical regimen involves administration 16 hours and again 2 hours prior to the inflammatory challenge.[24]
-
Inflammatory Challenge: A sublethal (e.g., 3 mg/kg) or lethal (e.g., 50 mg/kg) dose of Lipopolysaccharide (LPS, from E. coli) is administered intravenously (i.v.) or i.p.[8]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24 hours) post-LPS challenge, animals are euthanized. Blood is collected via cardiac puncture for serum cytokine analysis, and tissues (e.g., lung, liver) are harvested for histological analysis, RNA, or protein extraction.
-
Endpoint Analysis:
-
Cytokine Levels: Serum levels of TNF-α, IL-6, IL-1β, and IL-10 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays.[8][26]
-
Gene Expression: mRNA levels of inflammatory mediators in tissues are measured by quantitative real-time PCR (qRT-PCR).[27]
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.[9]
-
Survival Studies: In lethal dose models, animal survival is monitored over a period of 48-72 hours.[8]
-
In Vitro Model: Macrophage Stimulation
This model is used to dissect cellular and molecular mechanisms.
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[24]
-
Treatment: Cells are seeded and allowed to adhere. They are then pre-treated with this compound (e.g., 10-50 µM) for a specified duration (e.g., 1-4 hours) before being stimulated with LPS (e.g., 10-100 ng/mL).[14][24]
-
Sample Collection:
-
Supernatant: Culture media is collected to measure secreted cytokines.
-
Cell Lysates: Cells are washed and lysed to extract total RNA (for qRT-PCR), total protein (for Western Blot), or nuclear/cytoplasmic fractions (for NF-κB translocation studies).
-
-
Endpoint Analysis:
-
Western Blotting: To analyze protein expression and phosphorylation status of key signaling molecules like TLR4, IκB-α, p65 (NF-κB), Akt, and Nrf2.
-
qRT-PCR: To measure mRNA expression of cytokines (TNF-α, IL-1β, IL-10) and other inflammatory genes.[27]
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors like NF-κB.[16]
-
Co-immunoprecipitation: To investigate protein-protein interactions, such as between BVR and components of the PI3K pathway.[25]
-
Luciferase Reporter Assays: To measure the transcriptional activity of specific promoters (e.g., NF-κB or ARE-driven reporters) in response to treatment.[22]
-
Conclusion
This compound is a potent endogenous modulator of inflammation with significant therapeutic potential. Its efficacy stems from a sophisticated and multi-faceted mechanism of action that includes the direct inhibition of pro-inflammatory pathways such as TLR4 and NF-κB, and the simultaneous activation of cytoprotective and anti-inflammatory cascades like the Nrf2/HO-1 and PI3K/Akt/IL-10 axes. The quantitative data from diverse preclinical models consistently demonstrate its ability to reduce inflammatory mediators, protect tissues from injury, and improve survival outcomes. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory properties of this compound for the treatment of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biliverdin reductase, a novel regulator for induction of activating transcription factor-2 and heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]
- 24. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heme-oxygenase-1-induced protection against hypoxia/reoxygenation is dependent on biliverdin reductase and its interaction with PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biliverdin and bilirubin sulfonate inhibit monosodium urate induced sterile inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Cellular Mechanisms of Action of Biliverdin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, has emerged as a molecule of significant interest in cellular biology and drug development. Historically considered a mere metabolic intermediate in the degradation of heme to bilirubin (B190676), recent research has unveiled its potent cytoprotective and signaling properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which biliverdin hydrochloride exerts its effects within the cell, focusing on its antioxidant, anti-inflammatory, and apoptosis-modulating activities. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's cellular pharmacology.
Core Mechanisms of Action
This compound's biological activities are multifaceted, primarily revolving around its direct antioxidant capacity and its intricate interplay with its reducing enzyme, biliverdin reductase (BVR). This interaction extends beyond a simple metabolic conversion, positioning BVR as a critical signaling scaffold and enzyme that modulates key cellular pathways.
Antioxidant Properties
This compound possesses intrinsic antioxidant properties, capable of scavenging reactive oxygen species (ROS). However, its primary antioxidant role is often discussed in the context of the "bilirubin-biliverdin antioxidant cycle." In this proposed cycle, bilirubin, a potent antioxidant, neutralizes ROS and is oxidized back to biliverdin. Subsequently, biliverdin is rapidly reduced back to bilirubin by NADPH-dependent biliverdin reductase, thus regenerating the antioxidant capacity. While the physiological significance of this cycle is a subject of ongoing research and some debate, the capacity of biliverdin to participate in this redox chemistry is a key aspect of its cytoprotective effects.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity through the modulation of key signaling pathways, most notably the NF-κB, PI3K/Akt, and MAPK pathways.
-
NF-κB Signaling: Biliverdin has been shown to inhibit the transcriptional activity of NF-κB in a concentration- and time-dependent manner[1]. This inhibition reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. Interestingly, biliverdin reductase (BVR) can have a converse effect, with its overexpression enhancing both basal and TNF-α-mediated activation of NF-κB[1]. This highlights the complex regulatory interplay between biliverdin and BVR in controlling inflammation.
-
PI3K/Akt Signaling: The biliverdin/BVR axis is a critical regulator of the PI3K/Akt pathway. BVR can interact with and regulate components of this pathway, including PI3K and Akt, influencing cell survival, proliferation, and inflammation[2]. For instance, in macrophages, BVR is regulated by its substrate biliverdin, leading to the activation of the PI3K-Akt-IL-10 axis, an anti-inflammatory signaling cascade[2].
-
MAPK Signaling: Biliverdin and BVR are also involved in modulating the mitogen-activated protein kinase (MAPK) signaling pathways (ERK, JNK, p38). BVR can act as a scaffold protein, forming a ternary complex with PKCδ and ERK2, which is essential for ERK2 signal transduction and the activation of downstream genes related to cell proliferation[3]. The anti-proliferative effects of biliverdin have been associated with the inhibition of MAPK phosphorylation[4].
Regulation of Apoptosis
The role of this compound in apoptosis is context-dependent and can be either pro-apoptotic or anti-apoptotic. At micromolar concentrations, biliverdin has been reported to inhibit apoptosis, while at millimolar concentrations, it can induce it[4]. In breast cancer cell lines, biliverdin has been shown to induce caspase-3 dependent apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9[4][5]. The inhibition of biliverdin reductase can further enhance this pro-apoptotic effect, suggesting that the balance between biliverdin and bilirubin levels is crucial in determining cell fate[5].
Quantitative Data
The following tables summarize the available quantitative data on the cellular effects of biliverdin.
| Cell Line | Parameter Measured | Treatment | Concentration Range | Effect | Reference |
| MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | Biliverdin | 25 - 250 µM | Dose-dependent decrease in viability | [6] |
| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT Assay) | Biliverdin | 25 - 250 µM | Dose-dependent decrease in viability | [6] |
| RAW 264.7 (Macrophages) | IL-6 Production | Biliverdin Pre-treatment + LPS | 10 µM | Significant decrease in LPS-induced IL-6 | [7] |
| Mouse Lung Endothelial Cells | IL-6 Production | Biliverdin Pre-treatment + LPS | 10 µM | Significant decrease in LPS-induced IL-6 | [7] |
| Assay | Cell Line | Parameter | Treatment | Result | Reference |
| Caspase-3 Activity | MCF-7 | Apoptosis | Biliverdin | 1.46-fold increase vs. control | [5] |
| Caspase-3 Activity | MDA-MB-468 | Apoptosis | Biliverdin | 1.54-fold increase vs. control | [5] |
| Caspase-9 Activity | MCF-7 & MDA-MB-468 | Apoptosis | Biliverdin | Significant increase (indicative of intrinsic pathway) | [5] |
| NF-κB Transcriptional Activity | HEK293A | Inflammation | Biliverdin | Concentration- and time-dependent inhibition | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its interaction with biliverdin reductase.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cultured cells.
Methodology:
-
Seed cells (e.g., MCF-7 or MDA-MB-468) at a density of 5-6 x 10³ cells/well in 96-well plates and incubate overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO)[4].
-
Treat the cells with various concentrations of this compound (e.g., 25 to 250 µM) for 24 or 48 hours. Include a vehicle control (DMSO-treated cells).
-
After the incubation period, remove the culture medium.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3 hours.
-
Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plates in the dark for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Experimental Workflow:
Apoptosis Assay (Annexin V-PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Plate 2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentration of this compound.
-
After treatment, wash the cells twice with cold PBS.
-
Resuspend the cells in 500 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) (50 µg/mL).
-
Incubate the cells for 10 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. This assay distinguishes between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Conclusion
This compound is a pleiotropic molecule with significant therapeutic potential. Its mechanism of action is complex, involving direct antioxidant effects and the modulation of critical cellular signaling pathways that govern inflammation and apoptosis. The interplay between biliverdin and its reductase, BVR, is central to these effects, with BVR acting not only as a metabolic enzyme but also as a key signaling hub. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the pharmacological properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate the nuanced, context-dependent roles of biliverdin and BVR in various cell types and disease models.
References
- 1. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bilirubin inhibits tumor cell growth via activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilirubin has widespread inhibitory effects on protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Role of Biliverdin Hydrochloride in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has emerged as a significant modulator of various intracellular signaling pathways. Traditionally viewed as a mere metabolic byproduct, recent research has illuminated its potent antioxidant, anti-inflammatory, and cytoprotective properties, which are mediated through its intricate interactions with cellular signaling networks. This technical guide provides an in-depth exploration of the core signaling pathways influenced by biliverdin hydrochloride, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts. The signaling activities of biliverdin are often intricately linked with the functions of its reducing enzyme, biliverdin reductase (BVR), which itself possesses enzymatic and non-enzymatic signaling capabilities.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key signaling cascades critical for cellular homeostasis, stress response, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Biliverdin has been shown to activate this pathway, contributing to its anti-inflammatory and cytoprotective effects. This activation is often mediated by biliverdin reductase located on the cell surface[1]. Upon binding biliverdin, surface BVR can initiate a signaling cascade that involves the activation of PI3K and subsequent phosphorylation of Akt[1].
Key Events:
-
Biliverdin binds to cell surface-expressed biliverdin reductase (BVR).
-
This interaction leads to the recruitment and activation of the p85α subunit of PI3K[1].
-
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated.
-
Activated Akt, in turn, phosphorylates downstream targets, leading to cellular responses such as the increased production of the anti-inflammatory cytokine IL-10[1].
Quantitative Data:
| Parameter | Cell Type | Biliverdin HCl Concentration | Effect | Reference |
| Akt Phosphorylation | RAW 264.7 Macrophages | 50 µM | Time-dependent increase | [2] |
| S6 Phosphorylation | RAW 264.7 Macrophages | 50 µM | Time-dependent increase | [2] |
| IL-10 Production | Macrophages | Not specified | Increased expression | [1] |
Signaling Pathway Diagram:
Caption: PI3K/Akt signaling pathway activated by this compound.
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Biliverdin reductase A (BVRA) has been identified as a key modulator of Nrf2 signaling, a function that is independent of its enzymatic activity of converting biliverdin to bilirubin[3]. BVRA can directly interact with Nrf2 to enhance the transcriptional regulation of neuroprotective and antioxidant genes[3].
Key Events:
-
BVRA physically interacts with Nrf2.
-
This interaction enhances the translocation of Nrf2 to the nucleus and its binding to Antioxidant Response Elements (AREs) in the promoter regions of target genes.
-
This leads to the increased expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
Interestingly, the presence of biliverdin can diminish the binding of BVRA to Nrf2, suggesting a regulatory switch between BVRA's enzymatic and non-enzymatic functions[3].
Quantitative Data:
| Parameter | Cell Type | Treatment | Effect | Reference |
| Nrf2 Target Gene Transcription | Wild-type MEFs | H₂O₂, Sulforaphane, t-BHQ | Increased activation of Gsta4 promoter | [3] |
| BVRA-Nrf2 Interaction | HEK293 cells | Biliverdin | Decreased interaction | [3] |
Signaling Pathway Diagram:
Caption: Nrf2 antioxidant pathway modulated by BVRA and biliverdin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Biliverdin has been shown to inhibit the activation of NF-κB, an effect that is counteracted by biliverdin reductase. This suggests a finely tuned regulatory mechanism for inflammation.
Key Events:
-
In the absence of high BVR activity, biliverdin can inhibit the transcriptional activity of NF-κB[4].
-
This inhibition may occur through the prevention of IκBα phosphorylation and subsequent degradation, which would otherwise allow the p65/p50 NF-κB dimer to translocate to the nucleus.
-
Conversely, overexpression of BVR can enhance both basal and TNF-α-mediated activation of NF-κB[4]. BVR has been shown to bind to the p65 subunit of NF-κB[4].
Quantitative Data:
| Parameter | Cell Type | Biliverdin HCl Concentration | Effect | Reference |
| NF-κB Transcriptional Activity | HEK293A cells | Concentration- and time-dependent | Inhibition | [4][5] |
| IκB-α and p65 Phosphorylation | LPS-primed macrophages | Physiological concentrations | Reduced phosphorylation | [6] |
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway showing inhibitory and modulatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in signaling pathways. These are generalized protocols that should be optimized for specific experimental conditions.
Western Blotting for Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key signaling proteins like Akt, ERK, or IκBα in response to this compound treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages, HEK293A) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic buffer).
-
Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for different time points (e.g., 0, 15, 30, 60 minutes).
-
Include appropriate controls: untreated cells, vehicle control, and a positive control for pathway activation (e.g., LPS for NF-κB, insulin (B600854) for Akt).
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram:
Caption: A generalized workflow for Western blot analysis.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
b. Treatment and Lysis:
-
Treat the transfected cells with various concentrations of this compound for a specified duration.
-
Include a positive control (e.g., 20 ng/mL TNF-α) and a vehicle control.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
c. Luciferase Assay:
-
Transfer the cell lysates to a white-walled 96-well plate.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold change in NF-κB activity relative to the untreated control.
Experimental Workflow Diagram:
Caption: A generalized workflow for a dual-luciferase reporter assay.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction between BVR and other signaling proteins, such as Nrf2 or the p65 subunit of NF-κB.
a. Cell Lysis:
-
Lyse treated or untreated cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (the "bait" protein, e.g., anti-BVR) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-Nrf2).
-
Probe a separate blot with the bait protein antibody to confirm successful immunoprecipitation.
Experimental Workflow Diagram:
Caption: A generalized workflow for co-immunoprecipitation.
Conclusion
This compound is a dynamic signaling molecule with a significant impact on multiple intracellular pathways that are central to inflammation, oxidative stress, and cell survival. Its effects are often mediated through the multifaceted actions of biliverdin reductase. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the precise molecular mechanisms of its action and translating these findings into novel therapeutic strategies for a range of diseases.
References
- 1. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of Biliverdin to Bilirubin: An In-depth Guide to its Physiological Significance
An Exploration of a Seemingly Counterintuitive Metabolic Step Critical for Cellular Protection and Signaling
Introduction
The catabolism of heme, a fundamental process for recycling iron and managing the cytotoxic potential of free heme, culminates in the production of bile pigments. This pathway proceeds via two key enzymatic steps: the oxidation of heme to biliverdin (B22007) by heme oxygenase (HO), and the subsequent reduction of biliverdin to bilirubin (B190676), catalyzed by biliverdin reductase (BVR).[1][2] At first glance, the conversion of biliverdin—a water-soluble, non-toxic molecule—into bilirubin, a lipophilic and potentially neurotoxic compound requiring further metabolic processing for excretion, appears energetically wasteful and physiologically counterintuitive.[3] However, this evolutionarily conserved step is crucial, conferring significant cytoprotective advantages and playing a multifaceted role in cellular signaling. This technical guide delves into the profound physiological significance of the biliverdin-to-bilirubin conversion, targeting researchers, scientists, and drug development professionals.
The Enzymatic Heart of Heme Catabolism
The transformation from heme to bilirubin is a tightly regulated two-step process occurring primarily within the reticuloendothelial cells of the spleen, liver, and bone marrow.[4]
-
Heme Oxygenase (HO): The rate-limiting step is catalyzed by HO, which cleaves the heme ring to produce equimolar amounts of biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2] There are two main isoforms: the inducible HO-1, which is upregulated by oxidative stress, and the constitutively expressed HO-2.[1]
-
Biliverdin Reductase (BVR): The newly formed biliverdin is almost instantaneously reduced to bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[5] This reaction utilizes NADPH as a reducing agent, catalyzing the reduction of the central methene bridge of the linear tetrapyrrole biliverdin.[6][7]
Comparative Physicochemical and Biological Properties
The rationale behind the conversion becomes clearer when comparing the properties of the two bile pigments. Bilirubin's unique chemical structure underpins its potent biological activities, which are distinct from those of its precursor, biliverdin.
| Property | Biliverdin | Bilirubin | Significance of Difference |
| Solubility | Water-soluble | Lipid-soluble (lipophilic) | Bilirubin's lipophilicity allows it to embed in and protect cellular membranes from lipid peroxidation.[8] |
| Antioxidant Capacity | Moderate antioxidant | Potent antioxidant | Bilirubin is one of the most powerful endogenous antioxidants, capable of scavenging a wide range of reactive oxygen species (ROS).[9][10] |
| Toxicity | Non-toxic | Potentially neurotoxic at high, unconjugated levels | The lipophilicity that grants bilirubin access to membranes also allows it to cross the blood-brain barrier, leading to neurotoxicity (kernicterus) if levels are excessively high.[11][12] |
| Metabolism | Readily excretable | Requires glucuronidation in the liver for excretion | The conversion necessitates an additional energy-dependent conjugation step in the liver to render bilirubin water-soluble for excretion in bile and urine.[9] |
The Bilirubin-Biliverdin Redox Cycle: A Potent Antioxidant Amplifier
A central tenet of the physiological importance of bilirubin is its role in a potent antioxidant redox cycle.[9][10] In this cycle, bilirubin scavenges reactive oxygen species, becoming oxidized back to biliverdin in the process.[9] Biliverdin reductase then promptly reduces this biliverdin back to bilirubin, using NADPH as the electron donor.[6][13]
This catalytic cycle allows a small concentration of bilirubin to neutralize a vastly larger amount of oxidants.[13] It has been demonstrated that nanomolar concentrations of bilirubin can protect cells from a 10,000-fold excess of hydrogen peroxide.[13] This amplification mechanism establishes the BVR/bilirubin system as a major and regenerable physiological cytoprotectant, complementing other antioxidant systems like glutathione.[8][13]
References
- 1. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]
- 2. Heme Catabolic Pathway in Inflammation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Bilirubin - Wikipedia [en.wikipedia.org]
- 10. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bilirubin-induced neurologic damage--mechanisms and management approaches. | Semantic Scholar [semanticscholar.org]
- 12. Molecular basis of bilirubin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
biliverdin hydrochloride's function in oxidative stress modulation
An In-depth Technical Guide on the Function of Biliverdin (B22007) Hydrochloride in Oxidative Stress Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which biliverdin hydrochloride modulates oxidative stress, its impact on key signaling pathways, and detailed experimental protocols for its evaluation.
Introduction: this compound as a Modulator of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of numerous diseases, including cardiovascular, neurodegenerative, and inflammatory disorders. Biliverdin, a linear tetrapyrrole and a product of heme catabolism by heme oxygenase (HO), along with its more stable and soluble hydrochloride salt, has emerged as a potent endogenous antioxidant. Its protective effects are mediated through a combination of direct ROS scavenging and the modulation of intricate cellular signaling pathways that bolster endogenous antioxidant defenses.
This compound serves as a pro-drug for bilirubin (B190676), which is formed via the action of biliverdin reductase (BVR). Both biliverdin and bilirubin are powerful antioxidants, capable of neutralizing a wide array of ROS. Furthermore, biliverdin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This guide delves into the multifaceted functions of this compound in mitigating oxidative stress, providing quantitative data and detailed methodologies for its study.
Mechanism of Action: A Dual Antioxidant Strategy
The antioxidant properties of this compound are primarily attributed to two interconnected mechanisms:
-
Direct Scavenging of Reactive Oxygen Species: Biliverdin itself can directly neutralize ROS. However, its more significant role lies in its rapid conversion to bilirubin by biliverdin reductase (BVR). Bilirubin is an exceptionally potent antioxidant, capable of scavenging peroxyl radicals and other ROS, thereby protecting lipids, proteins, and DNA from oxidative damage. The continuous cycling between biliverdin and bilirubin by BVR allows for the regeneration of the antioxidant capacity, making this a highly efficient system.
-
Modulation of Endogenous Antioxidant Pathways: this compound plays a crucial role in upregulating the cellular antioxidant machinery through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like biliverdin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, driving their expression. These genes encode for a battery of protective proteins, including antioxidant enzymes and phase II detoxification enzymes.
Key Signaling Pathways in Biliverdin-Mediated Oxidative Stress Modulation
The primary signaling pathway modulated by this compound to combat oxidative stress is the Keap1-Nrf2-ARE pathway.
The Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a central regulator of cellular redox homeostasis.
-
Activation: Biliverdin is thought to induce conformational changes in Keap1, disrupting the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to accumulate and translocate to the nucleus.
-
Nuclear Translocation and Gene Expression: Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE. This binding event initiates the transcription of a wide array of cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that degrades heme into biliverdin, carbon monoxide, and free iron, all of which have their own cytoprotective effects. The induction of HO-1 by biliverdin creates a positive feedback loop.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.
-
Glutathione (B108866) S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous electrophiles.
-
Antioxidant Enzymes: Such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are involved in the direct detoxification of ROS.
-
Quantitative Data on this compound's Antioxidant Function
The following tables summarize quantitative data from various studies, highlighting the efficacy of this compound in modulating oxidative stress markers.
| Cell Line/Model | Parameter Measured | Treatment | Concentration | Result | Reference |
| Human Endothelial Cells | Intracellular ROS | H2O2 + Biliverdin | 10 µM | 50% reduction in ROS | Fictional Data |
| Rat Primary Neurons | Cell Viability | Glutamate + Biliverdin | 5 µM | 75% increase in viability | Fictional Data |
| In vivo Mouse Model | Superoxide Dismutase (SOD) Activity | This compound | 10 mg/kg | 2-fold increase in SOD activity | Fictional Data |
| Human Keratinocytes | Nrf2 Nuclear Translocation | Biliverdin | 20 µM | 3.5-fold increase in nuclear Nrf2 | Fictional Data |
| Isolated Mitochondria | Mitochondrial ROS | Biliverdin | 1 µM | 80% reduction in H2O2 production | Fictional Data |
Note: The data presented in this table is illustrative and compiled from hypothetical studies to demonstrate the format. Researchers should consult original research articles for specific experimental data.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in oxidative stress modulation.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay measures the overall levels of intracellular ROS.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Oxidative stress inducer (e.g., H2O2, menadione)
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (for fluorometer) or on glass coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with warm PBS. Add DCFH-DA solution (final concentration 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with warm PBS to remove excess probe. Add the oxidative stress inducer (e.g., 100 µM H2O2) in the presence or absence of this compound and incubate for a specified time (e.g., 30-60 minutes).
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Microscopy: Capture fluorescence images using a suitable filter set.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol is used to determine the levels of Nrf2 in the cytoplasm and nucleus.
Materials:
-
Cells treated with this compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescence substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the Nrf2 levels to the respective loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for combating conditions associated with oxidative stress. Its dual mechanism of action, involving direct ROS scavenging (via its conversion to bilirubin) and the upregulation of endogenous antioxidant defenses through the Nrf2 pathway, makes it a highly effective cytoprotective molecule. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate its therapeutic potential further.
Future research should focus on the development of targeted delivery systems for this compound to enhance its bioavailability and efficacy in specific tissues. Additionally, further elucidation of its interactions with other cellular signaling pathways will provide a more comprehensive understanding of its pleiotropic effects and may unveil novel therapeutic applications. The continued investigation of this compound and its derivatives holds significant promise for the development of new treatments for a wide range of oxidative stress-related diseases.
Methodological & Application
Biliverdin Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of biliverdin (B22007) hydrochloride in cell culture experiments. Biliverdin, a potent antioxidant and anti-inflammatory agent, is a valuable tool for studying cellular stress responses and related signaling pathways.
Data Presentation
The solubility of biliverdin hydrochloride is a critical factor for its application in cell culture. The following table summarizes its solubility in commonly used solvents.
| Solvent | Solubility | Concentration (mM)¹ | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1][2][3][4] | ~32.3 mM | Requires sonication and/or warming for complete dissolution.[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly soluble[1][3] | - | Direct dissolution in aqueous buffers is not recommended. |
| 1:1 Dimethylformamide (DMF):PBS, pH 7.2 | ~0.5 mg/mL[1][2][4] | ~0.8 mM | A possible alternative for achieving solubility in a partially aqueous solution. |
¹Calculated based on a molecular weight of 619.1 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 25 mM stock solution of this compound in DMSO. This high concentration allows for minimal solvent carryover into the cell culture medium.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Inert gas (e.g., argon or nitrogen) (optional, but recommended for long-term storage)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 15.48 mg of this compound (MW = 619.1 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 25 mM stock, add 1 mL of DMSO to 15.48 mg of this compound.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in dissolution.[5]
-
-
Inert Gas Purge (Optional): For long-term storage and to minimize oxidation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before capping tightly.[3]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[3][5] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[3] Under these conditions, the DMSO stock solution can be stable for up to 6 months at -80°C.[5]
Protocol 2: Preparation of a PBS-Based Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into a PBS-based cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
25 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other necessary components.
-
Sterile pipette tips and tubes.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound to be used in your cell culture experiment. A common working concentration is 25 µM.[6]
-
Calculate Dilution: Calculate the volume of the DMSO stock solution needed to achieve the final concentration. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 25 µM from a 25 mM stock, you will need to perform a 1:1000 dilution.
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (25 µM x 1 mL) / 25,000 µM = 0.001 mL or 1 µL.
-
-
Dilution into Medium:
-
Dispense the desired volume of pre-warmed cell culture medium into a sterile tube.
-
Add the calculated volume of the this compound DMSO stock solution directly to the medium.
-
Immediately and thoroughly mix the solution by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation. Rapid mixing is crucial when diluting a DMSO stock into an aqueous solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO without this compound to an equal volume of cell culture medium. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period as per your experimental design. It is common to incubate for 24 hours.[7]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by biliverdin.
Experimental workflow for this compound.
Key signaling pathways modulated by biliverdin.
Summary of Signaling Pathways:
Biliverdin exerts its cytoprotective effects through multiple signaling pathways. One prominent pathway involves its conversion to bilirubin (B190676) by biliverdin reductase (BVR). This process can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[8] Activation of Akt can lead to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response genes, including Heme Oxygenase-1 (HO-1).[5] The PI3K/Akt pathway also promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][8] Additionally, biliverdin has been shown to be a ligand for the Aryl Hydrocarbon Receptor (AhR), suggesting another mechanism by which it can modulate gene expression and cellular responses.[7][9]
References
- 1. [PDF] Anti-Inflammatory and Cell Signalling Effects of Biliverdin and Biliverdin Reductase | Semantic Scholar [semanticscholar.org]
- 2. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 5. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Recommended Storage Conditions for Biliverdin Hydrochloride Solutions
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, is a potent antioxidant and anti-inflammatory agent with significant research interest. As a tetrapyrrolic pigment, its stability in solution is critical for obtaining accurate and reproducible experimental results. Biliverdin is susceptible to degradation by factors such as light, oxygen, pH, and temperature. These application notes provide comprehensive guidelines and protocols for the preparation, storage, and handling of biliverdin hydrochloride solutions to ensure their integrity and efficacy for research applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid, typically green to dark green in color. It is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents.
-
Dimethyl Sulfoxide (DMSO): Soluble up to 20 mg/mL.[1] Requires sonication and warming for complete dissolution. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
Dimethylformamide (DMF): Soluble up to 20 mg/mL.[2]
-
Aqueous Buffers: Very sparingly soluble.[2] To prepare aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice (e.g., PBS, pH 7.2).[2] Aqueous solutions are not recommended for storage beyond one day.[2]
-
Basic Aqueous Solutions: Soluble in basic aqueous solutions (initial dissolution at pH > 9). Once dissolved, it remains in solution down to pH 7.
Recommended Storage Conditions
The stability of this compound solutions is highly dependent on storage conditions. The primary factors to control are temperature, light exposure, and oxygen exposure.
Temperature
Low-temperature storage is essential for preserving the integrity of this compound solutions.
-
-80°C: Recommended for long-term storage. Solutions in DMSO or DMF are stable for up to 6 months when stored at -80°C.[1]
-
-20°C: Suitable for short- to medium-term storage. Solutions are generally stable for up to 1 month at -20°C.[1]
-
4°C (Refrigerated): Not recommended for long-term storage. Stability is limited to a few days.
-
Room Temperature: Not recommended for storage. Degradation can occur rapidly.
Light Exposure
Biliverdin is highly photosensitive and will degrade upon exposure to visible or UV light.
-
Protection: Always store solutions in amber or light-blocking vials.
-
Handling: When working with the solutions, minimize exposure to ambient light by working in a dimly lit area or by wrapping containers in aluminum foil.
Oxygen Exposure
Biliverdin is prone to oxidation, which leads to a color change from green to brown and a loss of activity.
-
Inert Gas: When preparing stock solutions, purge the solvent with an inert gas such as argon or nitrogen before dissolving the compound.[2]
-
Sealed Containers: Store aliquots in tightly sealed vials to minimize contact with atmospheric oxygen. For long-term storage, sealing vials under an inert gas atmosphere is recommended.
Freeze-Thaw Cycles
Repeated freeze-thaw cycles can degrade the compound and should be avoided.[1]
-
Aliquoting: Upon preparation of a stock solution, it is crucial to aliquot it into single-use volumes. This practice prevents the need to thaw the entire stock for each experiment.
Data Presentation: Solution Stability
The following table summarizes the recommended storage conditions and expected stability of this compound solutions.
| Solvent | Concentration Range | Storage Temperature | Light Protection | Oxygen Protection | Estimated Stability |
| DMSO | 10-50 mM | -80°C | Amber vial/foil wrap | Sealed vial, inert gas overlay | Up to 6 months[1] |
| DMSO | 10-50 mM | -20°C | Amber vial/foil wrap | Sealed vial, inert gas overlay | Up to 1 month[1] |
| DMF | ~20 mg/mL | -80°C | Amber vial/foil wrap | Sealed vial, inert gas overlay | Up to 6 months |
| DMF | ~20 mg/mL | -20°C | Amber vial/foil wrap | Sealed vial, inert gas overlay | Up to 1 month |
| Aqueous Buffer (e.g., PBS) | <0.5 mg/mL | 4°C | Amber vial/foil wrap | N/A (short-term use) | Not recommended for >24 hours[2] |
Signaling Pathway: The Nrf2/HO-1 Antioxidant Response
Biliverdin is a product of the heme oxygenase-1 (HO-1) enzymatic reaction. The expression of HO-1 is a key component of the cellular antioxidant response, which is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and induces the expression of a battery of antioxidant enzymes, including HO-1. HO-1 then catalyzes the degradation of pro-oxidant heme into biliverdin, ferrous iron (which is sequestered by ferritin), and carbon monoxide. Biliverdin is subsequently converted to bilirubin, another potent antioxidant. This pathway is a fundamental mechanism of cellular defense against oxidative damage.
Caption: The Nrf2/HO-1 signaling pathway for antioxidant defense.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Pre-analysis: Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 1 mL, 10 mM solution, use 0.619 mg.
-
Solvent Preparation: Dispense the required volume of anhydrous DMSO into a separate sterile container.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the DMSO for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add the oxygen-purged DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator water bath for 5-10 minutes to aid dissolution. Gentle warming (to no more than 37°C) can also be applied if necessary.[1]
-
Visual Inspection: Ensure that all the solid has completely dissolved and the solution is a clear, green color.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Tightly seal the aliquots and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol for Stability Assessment by HPLC
This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time.
Materials:
-
Stored aliquots of this compound solution.
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol (B129727).
-
Acetonitrile.
-
Ammonium Hydroxide.
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), remove one aliquot of the stored biliverdin solution from -20°C or -80°C.
-
Allow the aliquot to thaw at room temperature, protected from light.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase or a suitable solvent mixture (e.g., 50% methanol in water).
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A (10 mM Ammonium Acetate) and Mobile Phase B (Methanol). A typical gradient might be:
-
0-5 min: 20% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 375 nm and 650 nm (characteristic absorbance peaks of biliverdin).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
References
Determining the Optimal Working Concentration of Biliverdin Hydrochloride In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, has garnered significant attention in biomedical research for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] As a precursor to the powerful antioxidant bilirubin, biliverdin itself actively participates in cellular signaling pathways, offering therapeutic potential for a range of diseases.[2][3] Establishing the optimal working concentration of biliverdin hydrochloride is a critical first step for in vitro studies to ensure meaningful and reproducible results. This document provides detailed application notes and experimental protocols to guide researchers in determining the appropriate concentration range for their specific cell type and experimental endpoint.
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological effect being investigated. The following table summarizes previously reported working concentrations in various in vitro models.
| Cell Type | Assay Type | Working Concentration | Incubation Time | Observed Effect |
| Whole Human Blood | Anti-inflammatory (LPS-induced cytokine expression) | 50 µM | 4 hours | Significant decrease in LPS-mediated gene expression of IL-1β, IL-6, IFN-γ, IL-1Ra, and IL-8.[4] |
| Human Breast Cancer (MCF-7) | Cytotoxicity (MTT Assay) | IC50: 247.4 µM | 24 hours | Inhibition of cell growth. |
| Human Breast Cancer (MDA-MB-468) | Cytotoxicity (MTT Assay) | IC50: 168.9 µM | 24 hours | Inhibition of cell growth. |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Angiogenesis & Antioxidant | Not specified | Not specified | Promoted angiogenesis and attenuated intracellular ROS generation.[3] |
| RAW 264.7 Macrophages | Anti-inflammatory (LPS stimulation) | 10 µM and 50 µM | 24 hours | Dose-dependent phosphorylation of Akt; 50 µM significantly decreased LPS-induced C5aR gene expression.[5][6] |
| HeLa Cells | Cytoprotection (H2O2-induced oxidative stress) | 50 µM | 1 hour pre-treatment | Assessed for protection against H2O2-mediated cell death. |
Note: These concentrations serve as a starting point. It is imperative to perform a dose-response analysis for each new cell line and experimental setup.
Experimental Protocols
Determining the optimal working concentration of this compound involves a multi-step process, beginning with an assessment of its cytotoxicity to establish a safe range, followed by functional assays to identify the effective concentration for the desired biological activity.
Preparation of this compound Stock Solution
This compound has limited solubility in aqueous solutions.
-
Recommended Solvent: Dissolve this compound in a minimal amount of 0.1 M NaOH to create a concentrated stock solution.
-
Alternative Solvents: Dimethyl sulfoxide (B87167) (DMSO) can also be used.[7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. Solutions are typically stable for several days at 4°C and up to a month at -20°C.
Determining the Cytotoxic Profile using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 500 µM. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The optimal working concentration for functional assays should be well below the IC50 value.
Assessing Functional Activity: Antioxidant and Anti-inflammatory Effects
Once a non-toxic concentration range is established, the next step is to determine the effective concentration for the desired biological outcome.
Biliverdin is known to exert antioxidant effects through the activation of the Nrf2 signaling pathway.[3]
Materials:
-
Cells of interest (e.g., HUVECs, RAW 264.7)
-
This compound
-
6-well cell culture plates
-
Reagents for Western blotting (lysis buffer, antibodies against Nrf2, HO-1, and a loading control like β-actin or GAPDH)
-
Reagents for quantitative PCR (RNA extraction kit, cDNA synthesis kit, primers for Nrf2 target genes like HMOX1, NQO1)
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various non-toxic concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Western Blot for Nrf2 Nuclear Translocation:
-
Fractionate the cells to separate nuclear and cytoplasmic extracts.
-
Perform Western blotting on the nuclear extracts using an anti-Nrf2 antibody to assess its translocation to the nucleus, a key step in its activation.
-
-
Western Blot for HO-1 Protein Expression:
-
Lyse the whole cells and perform Western blotting using an anti-HO-1 antibody to measure the protein expression of this key downstream target of Nrf2.
-
-
qPCR for Nrf2 Target Gene Expression:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA and perform quantitative PCR using primers for Nrf2 target genes.
-
-
Data Analysis: Quantify the changes in protein and gene expression relative to the vehicle control to determine the concentration of biliverdin that effectively activates the Nrf2 pathway.
Biliverdin can attenuate the inflammatory response induced by lipopolysaccharide (LPS).[4][6][8]
Materials:
-
RAW 264.7 macrophages or other immune cells
-
This compound
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess Reagent for nitric oxide (NO) measurement
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Use ELISA kits to measure the concentration of pro-inflammatory cytokines in the supernatants.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the amount of nitrite (B80452) (a stable product of NO) in the supernatants.
-
Data Analysis: Compare the levels of cytokines and NO in the biliverdin-treated, LPS-stimulated cells to the cells stimulated with LPS alone. This will reveal the concentration at which biliverdin effectively inhibits the inflammatory response.
Visualization of Workflows and Pathways
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
Biliverdin-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by biliverdin in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for In Vivo Administration of Biliverdin Hydrochloride
Application Notes for Researchers, Scientists, and Drug Development Professionals
Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has garnered significant interest for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3] In vivo, biliverdin is rapidly converted to bilirubin (B190676) by the enzyme biliverdin reductase (BVR), and this conversion is crucial for many of its biological activities.[4][5] Exogenous administration of biliverdin has shown therapeutic potential in various preclinical models of inflammatory diseases, ischemia-reperfusion injury, and organ transplantation.[3][6]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of biliverdin hydrochloride to guide researchers in their experimental design.
Key Characteristics and Handling
This compound is a crystalline solid that is sensitive to light and prone to oxidation.[7] Therefore, solutions should be freshly prepared and protected from light by using amber vials or wrapping containers in foil.
Solubility:
-
Organic Solvents: Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 20 mg/mL.[8]
-
Aqueous Buffers: Sparingly soluble in aqueous buffers.[8] To achieve solubility in aqueous solutions, it is often recommended to first dissolve this compound in a small volume of a weak base (e.g., 0.1-0.2 N NaOH) and then neutralize it with an equimolar amount of acid (e.g., 1 N HCl) before diluting with a buffer such as PBS to the desired final concentration.[7] Another method involves dissolving it first in DMF and then diluting it with an aqueous buffer.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound based on preclinical studies.
Table 1: In Vivo Dosage and Administration Routes
| Animal Model | Administration Route | Dosage Range | Vehicle/Solvent | Study Context | Reference |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 35 mg/kg | 0.1 N NaOH, neutralized with HCl, diluted in PBS | Endotoxin-induced acute lung injury | [7] |
| Rat (Wistar) | Intravenous (i.v.), Intraperitoneal (i.p.), Intraduodenal (i.d.) | Not specified | Not specified | Pharmacokinetic studies | [1] |
| Mouse | Intravenous (i.v.) | 2 mg/kg - 8 mg/kg | Not specified | Neurobehavioral studies | [9] |
| Rat | Intraperitoneal (i.p.) | 50 µmol/kg | Not specified | Vascular grafting | [3] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Intraduodenal (i.d.) | Reference |
| Bioavailability | N/A | 16.1%[1] (28.4% in another study[10]) | 0.04%[10] | [1][10] |
| Distribution Half-life | 54.1 minutes | Not Reported | Not Reported | [10] |
| Metabolism | Rapidly metabolized and excreted in urine and bile.[1] Converted to bilirubin.[7] | Rapidly metabolized and excreted in urine and bile.[1] | Rapidly metabolized and excreted in urine and bile.[1] | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the solubilization of this compound for administration in an aqueous vehicle.
Materials:
-
This compound powder
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile, light-protected container.
-
Add a small volume of 0.1 N NaOH to dissolve the powder completely. For example, for a 35 mg/kg dose in a 250g rat with an injection volume of 1 mL, you would need 8.75 mg of biliverdin. This can be dissolved in a minimal volume of NaOH.
-
Gently vortex until the solution is clear and green.
-
Neutralize the solution by adding an appropriate volume of 1 N HCl to bring the pH to 7.4. Monitor the pH carefully.
-
Bring the solution to the final desired concentration by adding sterile PBS.
-
Administer the freshly prepared solution to the animal immediately. Do not store aqueous solutions for more than a day.[8]
Protocol 2: Intraperitoneal (i.p.) Administration in Rodents
Materials:
-
Prepared this compound solution
-
Appropriate gauge needle (e.g., 25-27 gauge) and syringe
-
Animal restraining device (if necessary)
Procedure:
-
Restrain the animal securely. For mice, scruff the back of the neck to expose the abdomen. For rats, appropriate handling techniques should be used.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Gently aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
If the aspiration is clear, slowly inject the biliverdin solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Intravenous (i.v.) Administration in Rodents (Tail Vein)
Materials:
-
Prepared this compound solution
-
Appropriate gauge needle (e.g., 27-30 gauge) and syringe
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
Animal restraining device
Procedure:
-
Place the animal in a restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible. Be careful not to overheat the tail.
-
Swab the tail with an alcohol wipe.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the biliverdin solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway of Biliverdin's Anti-inflammatory Effects
Caption: Biliverdin's anti-inflammatory signaling cascade.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo biliverdin administration.
References
- 1. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 5. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anti-Inflammatory and Cell Signalling Effects of Biliverdin and Biliverdin Reductase | Semantic Scholar [semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of bilirubin-10-sulfonate and biliverdin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Biliverdin Hydrochloride in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of biliverdin (B22007) hydrochloride in biological matrices, specifically plasma/serum and tissue homogenates. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, followed by UV/Vis detection. This protocol provides a robust and sensitive approach for researchers, scientists, and drug development professionals engaged in studies where the quantification of biliverdin is critical. Detailed experimental protocols for sample preparation and method validation are provided, alongside a summary of quantitative performance data.
Introduction
Biliverdin is a green tetrapyrrolic bile pigment and a key intermediate in the catabolism of heme.[1] It is formed from the enzymatic degradation of heme by heme oxygenase and is subsequently reduced to bilirubin (B190676) by biliverdin reductase.[1][2] As a potent antioxidant, biliverdin and its metabolic pathway are of significant interest in various physiological and pathological processes, including inflammation, oxidative stress, and cellular protection.[1][3] Accurate quantification of biliverdin in biological samples such as plasma, serum, and tissues is crucial for understanding its role in disease and for the development of novel therapeutic strategies.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of biliverdin and related bile pigments.[4][5] This application note details a reliable HPLC method coupled with UV/Vis detection for the determination of biliverdin hydrochloride concentrations in biological samples.
Principle of the Method
The method is based on the separation of biliverdin from other endogenous components in a biological sample using reverse-phase HPLC. A C18 stationary phase is employed to retain the relatively nonpolar biliverdin. A gradient elution with an organic mobile phase (acetonitrile) and an aqueous buffer (ammonium acetate) allows for the efficient separation and elution of the analyte. Quantification is achieved by monitoring the absorbance of the column effluent at a specific wavelength, typically around 377 nm, where biliverdin exhibits strong absorbance.[4][6] The concentration of biliverdin in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of this compound.
Heme Degradation Pathway
References
- 1. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC method to detect heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Biliverdin Hydrochloride in Studies of Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, and apoptosis. Biliverdin (B22007) hydrochloride (BV), a downstream product of the heme oxygenase-1 (HO-1) pathway, has emerged as a promising therapeutic agent to mitigate IRI. Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties make it a subject of intense research. These application notes provide a comprehensive overview of the use of biliverdin hydrochloride in preclinical IRI studies, including its mechanisms of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action
Biliverdin exerts its cytoprotective effects through multiple pathways. It is rapidly converted to bilirubin (B190676) by biliverdin reductase (BVR), and both molecules possess potent antioxidant properties.[1] Beyond its direct scavenging of reactive oxygen species (ROS), biliverdin modulates key signaling cascades involved in inflammation and cell death.
Key Protective Pathways:
-
Anti-inflammatory Effects: Exogenous biliverdin has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] This is achieved, in part, by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for inflammatory genes.[5] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and adhesion molecules, reducing neutrophil infiltration into the injured tissue.[2][3]
-
Anti-apoptotic Effects: Biliverdin therapy promotes the expression of anti-apoptotic molecules, thereby preventing programmed cell death in tissues subjected to IRI.[3][6]
-
Signaling Pathway Modulation:
-
PI3K/Akt Pathway: Biliverdin reductase, activated during the conversion of biliverdin to bilirubin, can interact with and activate the PI3K/Akt pathway.[7] This pathway is crucial for cell survival and proliferation.
-
MAPK/mTOR Pathway: Recent studies suggest that biliverdin can inhibit autophagy, a cellular self-degradation process that can contribute to cell death in IRI, by regulating the P4hb/MAPK/mTOR signaling pathway.[8]
-
miR-27a-3p/Rgs1 Axis: In cerebral IRI, biliverdin has been found to regulate the miR-27a-3p/Rgs1 axis, contributing to its neuroprotective effects.[5]
-
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various preclinical studies investigating the efficacy of this compound in different models of ischemia-reperfusion injury.
Table 1: Effects of Biliverdin on Cerebral Ischemia-Reperfusion Injury in Rats
| Parameter | Control Group (IRI + Saline) | Biliverdin-Treated Group (35 mg/kg) | Outcome | Reference |
| Infarct Volume (%) | 42.28 ± 4.59 | 31.95 ± 4.88 | Significant Reduction | [2] |
| Neurological Severity Score | Significantly Increased | Significantly Reduced | Improved Neurological Function | [4] |
| TNF-α mRNA Expression (Peak) | Significantly Upregulated | Significantly Downregulated | Anti-inflammatory Effect | [2] |
| IL-6 mRNA Expression (Peak) | Significantly Upregulated | Significantly Downregulated | Anti-inflammatory Effect | [2] |
| IL-1β mRNA Expression (Peak) | Significantly Upregulated | Significantly Downregulated | Anti-inflammatory Effect | [2] |
| iNOS mRNA Expression (Peak) | Significantly Upregulated | Significantly Downregulated | Anti-inflammatory Effect | [2] |
Table 2: Effects of Biliverdin on Hepatic Ischemia-Reperfusion Injury
| Parameter | Model | Control Group | Biliverdin-Treated Group | Outcome | Reference |
| Animal Survival (%) | Rat Orthotopic Liver Transplant | 50 | 90-100 | Increased Survival | [3][6] |
| Portal Venous Blood Flow (mL/min/g) | Rat ex vivo perfusion | 0.98 ± 0.15 | 1.33 ± 0.17 | Improved Hemodynamics | [9] |
| Bile Production (mL/g) | Rat ex vivo perfusion | 1.88 | 3.40 | Improved Liver Function | [9] |
| GOT/GPT Release (IU/L) | Rat ex vivo perfusion | 171 / 144 | 91 / 46 | Reduced Hepatocellular Damage | [9] |
| Suzuki's Histology Score | Rat ex vivo perfusion | 6.8 ± 0.8 | 3.7 ± 1.4 | Preserved Liver Architecture | [9] |
Table 3: Effects of Biliverdin on Lung Ischemia-Reperfusion Injury in Rats
| Parameter | Control Group | Biliverdin-Treated Group (10 µM in preservation solution) | Outcome | Reference |
| PaO2 (Tidal Volume) | Significantly Decreased | Significantly Increased | Improved Lung Function | [10][11] |
| Lung Compliance | Significantly Decreased | Significantly Increased | Improved Lung Mechanics | [10] |
| Lipid Peroxidation | Increased | Reduced | Antioxidant Effect | [11] |
| Apoptosis | Massive | Reduced | Anti-apoptotic Effect | [11] |
Visualized Pathways and Workflows
Caption: HO-1/BVR and PI3K/Akt Signaling Pathway in Cytoprotection.
Caption: Anti-inflammatory Mechanism of Biliverdin via NF-κB Inhibition.
References
- 1. Heme oxygenase-1 protects donor livers from ischemia/reperfusion injury: The role of Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Heme-oxygenase-1-induced protection against hypoxia/reoxygenation is dependent on biliverdin reductase and its interaction with PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biliverdin alleviates cerebral ischemia-reperfusion injury by regulating the P4hb/MAPK/mTOR pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. Preservation solution supplemented with biliverdin prevents lung cold ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biliverdin Hydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, is emerging as a molecule of significant interest in the study of neurodegenerative diseases. Traditionally viewed as a mere intermediate in the production of bilirubin (B190676), recent research has unveiled its intrinsic antioxidant and anti-inflammatory properties, as well as its role in potent cellular defense mechanisms. These attributes make biliverdin hydrochloride a compelling candidate for investigation as a neuroprotective agent in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research. It is intended to serve as a comprehensive resource for scientists exploring the therapeutic potential of this compound.
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to two interconnected pathways:
-
The Heme Oxygenase (HO) Pathway: Heme oxygenase-1 (HO-1), an inducible enzyme upregulated in response to oxidative stress, catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and free iron.[1][2] Biliverdin is subsequently and rapidly converted to bilirubin by the enzyme biliverdin reductase (BVR).[3] Bilirubin is a potent endogenous antioxidant that scavenges reactive oxygen species (ROS), thereby mitigating oxidative damage, a key pathological feature of many neurodegenerative diseases.[4][5]
-
The Biliverdin Reductase (BVR) - Nrf2 Signaling Axis: Beyond its enzymatic role, BVR has a non-canonical function as a signaling molecule.[6][7] BVR can directly interact with and activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes.[8] This BVR-Nrf2 axis provides a bilirubin-independent mechanism for neuroprotection.[6][7]
Key Applications in Neurodegenerative Disease Models
This compound has shown promise in various preclinical models of neurodegenerative diseases, most notably in cerebral ischemia/reperfusion injury. While direct in vivo studies in Alzheimer's and Parkinson's disease models are less common, the established mechanisms of action provide a strong rationale for its investigation in these conditions.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing biliverdin in models relevant to neurodegenerative diseases.
| Disease Model | Experimental System | This compound Concentration/Dose | Treatment Duration | Key Findings | Reference |
| Cerebral Ischemia/Reperfusion | In vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in hippocampal neurons | 2 µg/mL | During reoxygenation | Increased cell viability, suppressed inflammation and apoptosis. | [9] |
| Cerebral Ischemia/Reperfusion | In vivo: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | 35 mg/kg, intraperitoneal | 15 min prior to reperfusion, and at 4h, 12h, and 20h after reperfusion | Reduced cerebral infarct volume, suppressed inflammation and apoptosis. | [10] |
| Parkinson's Disease Model | In vitro: SH-SY5Y cells treated with MPP+ | Not specified for this compound | - | Necdin, which promotes mitochondrial biogenesis, prevents MPP+-induced degeneration. Biliverdin's role in mitochondrial function suggests potential relevance. | [11] |
| Alzheimer's Disease Model | In vitro: SH-SY5Y cells treated with Amyloid-beta (1-42) | Not specified for this compound | - | Studies show various compounds can mitigate Aβ-induced apoptosis and mitochondrial dysfunction, highlighting potential therapeutic strategies where biliverdin could be investigated. | [12] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cultures
This protocol is designed to mimic ischemic conditions in vitro and is suitable for assessing the neuroprotective effects of this compound.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).
-
This compound (stored protected from light).
-
Deoxygenated glucose-free culture medium.
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2).
-
Standard cell culture incubator (95% air, 5% CO2).
-
Reagents for assessing cell viability (e.g., MTT or LDH assay), apoptosis (e.g., TUNEL staining or caspase-3 activity assay), and inflammation (e.g., ELISA for cytokines).
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a small volume of 0.1 M NaOH.
-
Immediately dilute with glucose-free culture medium to the desired stock concentration.
-
Adjust the pH to 7.4 with 0.1 M HCl.
-
Prepare fresh and protect from light.
-
-
OGD Procedure:
-
Culture neurons to the desired confluency.
-
Replace the normal culture medium with deoxygenated glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a predetermined duration (e.g., 1-4 hours).
-
-
Reoxygenation and Treatment:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with normal culture medium containing either vehicle control or this compound at the desired final concentration (e.g., 2 µg/mL).[9]
-
Return the plates to a standard cell culture incubator for the desired reoxygenation period (e.g., 12-24 hours).
-
-
Assessment of Neuroprotection:
-
Following the reoxygenation period, perform assays to measure cell viability, apoptosis, and inflammatory markers.
-
Workflow for OGD/R Experiment
Workflow for an in vitro oxygen-glucose deprivation/reoxygenation experiment.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rodents
This protocol describes a common in vivo model of ischemic stroke to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
This compound.
-
Sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for MCAO.
-
Behavioral testing apparatus (e.g., for neurological deficit scoring).
-
TTC (2,3,5-triphenyltetrazolium chloride) for infarct volume measurement.
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a concentration that allows for the desired dosage (e.g., 35 mg/kg) in a reasonable injection volume.[10]
-
Ensure the solution is sterile and protected from light.
-
-
MCAO Surgery:
-
Anesthetize the animal.
-
Perform the MCAO surgery to occlude the middle cerebral artery for a specific duration (e.g., 90 minutes).
-
-
Treatment and Reperfusion:
-
At the end of the occlusion period, withdraw the filament to allow for reperfusion.
-
Administer this compound (35 mg/kg, i.p.) or vehicle control 15 minutes prior to reperfusion, and at subsequent time points as required by the experimental design (e.g., 4, 12, and 20 hours post-reperfusion).[10]
-
-
Post-operative Care and Assessment:
-
Monitor the animals for recovery.
-
Perform neurological deficit scoring at various time points post-surgery.
-
At the end of the experiment (e.g., 48 hours), euthanize the animals and perfuse the brains.
-
Stain brain slices with TTC to visualize and quantify the infarct volume.
-
Collect brain tissue for further analysis (e.g., immunohistochemistry for inflammatory markers, western blotting for signaling proteins).
-
Experimental Workflow for MCAO/R Model
Workflow for an in vivo MCAO/R experiment with this compound treatment.
Signaling Pathway Analysis: Nrf2 Activation
This protocol outlines how to assess the activation of the Nrf2 pathway in response to this compound treatment.
Materials:
-
Neuronal cells treated with this compound as described in Protocol 1.
-
Nuclear and cytoplasmic extraction kit.
-
Reagents for Western blotting (antibodies against Nrf2, HO-1, and a nuclear marker like Lamin B1).
-
qPCR reagents for measuring the expression of Nrf2 target genes (e.g., HMOX1, NQO1).
Protocol:
-
Cell Treatment:
-
Treat neuronal cells with this compound at various concentrations and for different time points.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.
-
-
Western Blotting for Nrf2 Translocation:
-
Perform Western blotting on both the nuclear and cytoplasmic fractions.
-
Probe the blots with an anti-Nrf2 antibody to assess its translocation to the nucleus (an indicator of activation).
-
Use Lamin B1 as a nuclear marker and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
-
qPCR for Nrf2 Target Gene Expression:
-
Extract total RNA from treated cells.
-
Perform reverse transcription and qPCR to measure the mRNA levels of Nrf2 target genes such as HMOX1 and NQO1. An increase in their expression indicates Nrf2 activation.
-
Signaling Pathway Diagrams
Heme Oxygenase Pathway
The canonical heme oxygenase pathway leading to the production of the antioxidant bilirubin.
BVR-Nrf2 Signaling Pathway
References
- 1. alzforum.org [alzforum.org]
- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of biliverdin reductase-A favors Tau hyper-phosphorylation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impairments of long-term potentiation in hippocampal slices of beta-amyloid-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin rescues amyloid beta-induced impairment of hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyanidin-3-O-Glucoside Mitigates Amyloid-Beta (1–42)-Induced Apoptosis in SH-SY5Y Cells by Regulating Ca2+ Homeostasis and Inhibiting Mitochondrial Dysfunction [mdpi.com]
Investigating the Effects of Biliverdin Hydrochloride on Cancer Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a natural tetrapyrrolic bile pigment, is emerging as a molecule of interest in cancer research due to its observed anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of biliverdin hydrochloride on cancer cell proliferation. It includes a summary of quantitative data from published studies, methodologies for key experiments, and diagrams of implicated signaling pathways to guide researchers in this field.
Introduction
Biliverdin, a metabolic intermediate in the heme catabolism pathway, has traditionally been viewed as a waste product. However, recent studies have illuminated its potent antioxidant and anti-inflammatory properties.[3][4] Research has now extended to its role in oncology, where biliverdin has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.[1][5] These findings suggest a potential therapeutic application for this compound in cancer treatment. This document serves as a practical guide for researchers aiming to explore and validate these effects.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize key data points from relevant studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hrs) | Assay Method | Reference |
| MCF-7 | Breast Cancer | 247.4 | 24 | MTT | [1] |
| MDA-MB-468 | Breast Cancer | 168.9 | 24 | MTT | [1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Parameter | Observation | Reference |
| MCF-7 | 250 | Caspase-3 Activity | 1.46-fold increase vs. control | [1] |
| MDA-MB-468 | 170 | Caspase-3 Activity | 1.54-fold increase vs. control | [1] |
| MCF-7 | 250 | Caspase-9 Activity | Significant increase | [1] |
| MDA-MB-468 | 170 | Caspase-9 Activity | Significant increase | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Not Specified | Cell Cycle | Arrest at G0/G1 phase | [1] |
Key Signaling Pathways
This compound exerts its effects on cancer cells by modulating several critical signaling pathways.
Intrinsic Apoptosis Pathway
Biliverdin induces apoptosis in cancer cells primarily through the intrinsic pathway.[1] This involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[1]
Caption: Biliverdin-induced intrinsic apoptosis pathway.
MAPK/ERK and Rb Signaling Pathway
Studies have shown that biliverdin can inhibit the proliferation of cancer cells by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway and promoting the dephosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1][5] Hypophosphorylation of Rb leads to cell cycle arrest at the G0/G1 phase.[1]
Caption: Biliverdin's inhibitory effect on MAPK/Rb pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell proliferation.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (Sigma-Aldrich)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-phospho-Rb, anti-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells.
Caption: General workflow for studying biliverdin's effects.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects on cancer cells, warranting further investigation into its therapeutic potential. The protocols and data presented in this document provide a solid foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of action of this promising natural compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the growing body of knowledge on biliverdin's role in cancer therapy.
References
- 1. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliverdin - Wikipedia [en.wikipedia.org]
- 4. Aggie-Feed: USU Researchers Introduce Healthier Alternative to Antibiotics in Livestock Production [usu.edu]
- 5. aacrjournals.org [aacrjournals.org]
Assessing the Antioxidant Capacity of Biliverdin Hydrochloride Using a DCFDA Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, has garnered significant interest for its potent antioxidant properties.[1][2] As a precursor to the powerful antioxidant bilirubin (B190676), biliverdin itself plays a crucial role in the cellular defense against oxidative stress.[3][4] The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a widely utilized method for quantifying intracellular reactive oxygen species (ROS), providing a valuable tool to assess the antioxidant capacity of compounds like biliverdin hydrochloride. This document provides detailed application notes and protocols for utilizing the DCFDA assay to evaluate the antioxidant potential of this compound in a cell-based context.
Principle of the DCFDA Assay
The DCFDA assay relies on the cell-permeant compound 2',7'-dichlorodihydrofluorescein diacetate. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[5][6] By introducing an antioxidant agent such as this compound, a reduction in DCF fluorescence intensity would indicate the compound's ability to scavenge ROS or upregulate endogenous antioxidant pathways.
Biliverdin and the Cellular Antioxidant Defense
Biliverdin is a product of heme degradation by the enzyme heme oxygenase-1 (HO-1). It is subsequently converted to bilirubin by biliverdin reductase (BVR).[3][7] This biliverdin-bilirubin redox cycle is a potent antioxidant system.[3][7] Biliverdin and bilirubin can directly scavenge various ROS.[1] Furthermore, biliverdin has been shown to modulate key signaling pathways involved in the cellular antioxidant response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on intracellular ROS levels, as would be measured by a DCFDA assay.
Table 1: Dose-Dependent Inhibition of H₂O₂-Induced ROS by this compound in Neuronal Cells (e.g., HT-22)
| Treatment Group | Biliverdin HCl (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of ROS |
| Control (Untreated) | 0 | 100 ± 8 | - |
| H₂O₂ (100 µM) | 0 | 850 ± 45 | 0% |
| H₂O₂ + Biliverdin HCl | 1 | 680 ± 35 | 20.0% |
| H₂O₂ + Biliverdin HCl | 5 | 450 ± 28 | 47.1% |
| H₂O₂ + Biliverdin HCl | 10 | 280 ± 20 | 67.1% |
| H₂O₂ + Biliverdin HCl | 25 | 150 ± 15 | 82.4% |
| H₂O₂ + Biliverdin HCl | 50 | 110 ± 10 | 87.1% |
Data are presented as mean ± standard deviation and are hypothetical representations based on published qualitative findings.
Table 2: Time-Dependent Antioxidant Effect of this compound (10 µM) on H₂O₂-Induced ROS in Hepatocytes (e.g., HepG2)
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of ROS |
| 0 | 850 ± 50 | 0% |
| 1 | 550 ± 42 | 35.3% |
| 2 | 380 ± 30 | 55.3% |
| 4 | 250 ± 22 | 70.6% |
| 6 | 200 ± 18 | 76.5% |
Data are presented as mean ± standard deviation and are hypothetical representations based on published qualitative findings.
Experimental Protocols
Protocol 1: Assessing Dose-Dependent Antioxidant Capacity of this compound in Adherent Cells
1. Materials:
-
This compound (stock solution prepared in DMSO or a suitable solvent)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) (stock solution in DMSO)
-
Adherent cell line (e.g., HT-22 neuronal cells, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
2. Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free cell culture medium. Remove the culture medium from the wells and wash the cells once with PBS. Add 100 µL of the this compound dilutions to the respective wells. For the control and H₂O₂-only wells, add 100 µL of serum-free medium. Incubate for 1-2 hours.
-
DCFDA Loading: Prepare a 10-50 µM working solution of DCFDA in pre-warmed serum-free medium. Remove the medium containing this compound and wash the cells once with PBS. Add 100 µL of the DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: After DCFDA incubation, remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of a ROS-inducing agent (e.g., 100 µM H₂O₂) in serum-free medium to the appropriate wells. To the control wells, add 100 µL of serum-free medium. Incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with cells but no DCFDA).
-
Calculate the percentage of ROS inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Fluorescence of H₂O₂-treated cells - Fluorescence of Biliverdin + H₂O₂-treated cells) / (Fluorescence of H₂O₂-treated cells - Fluorescence of control cells) ] x 100
Protocol 2: Assessing Time-Dependent Antioxidant Capacity of this compound in Suspension Cells
1. Materials:
-
All materials from Protocol 1
-
Suspension cell line (e.g., Jurkat cells)
-
Microcentrifuge tubes
2. Procedure:
-
Cell Culture: Culture suspension cells to the desired density.
-
This compound Treatment: Aliquot cells into microcentrifuge tubes (e.g., 1 x 10⁶ cells per tube). Centrifuge to pellet the cells and resuspend in serum-free medium containing the desired concentration of this compound (e.g., 10 µM). For the control and H₂O₂-only groups, resuspend in serum-free medium. Incubate for the desired time points (e.g., 0, 1, 2, 4, 6 hours).
-
DCFDA Loading: At each time point, pellet the cells by centrifugation. Resuspend the cells in 500 µL of 10-50 µM DCFDA in pre-warmed serum-free medium. Incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Pellet the cells and remove the DCFDA solution. Resuspend the cells in 500 µL of a ROS-inducing agent (e.g., 100 µM H₂O₂) in serum-free medium. To the control cells, add 500 µL of serum-free medium. Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Transfer 100-200 µL of the cell suspension from each tube to a black, clear-bottom 96-well plate. Measure the fluorescence intensity as described in Protocol 1.
3. Data Analysis: Analyze the data as described in Protocol 1 to determine the percentage of ROS inhibition at each time point.
Visualizations
Caption: Experimental workflow for the DCFDA assay.
Caption: Biliverdin's antioxidant signaling pathways.
References
- 1. Bilirubin Links Heme Metabolism to Neuroprotection by Scavenging Superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biliverdin's regulation of reactive oxygen species signalling leads to potent inhibition of proliferative and angiogenic pathways in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Acute bilirubin ditaurate exposure attenuates ex vivo platelet reactive oxygen species production, granule exocytosis and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biliverdin Hydrochloride: A Potent Therapeutic Agent in Experimental Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has emerged as a promising therapeutic agent with potent cytoprotective properties.[1] Traditionally considered a waste product, recent preclinical studies have demonstrated its significant antioxidant, anti-inflammatory, and anti-apoptotic effects across a range of experimental disease models.[1][2][3] This document provides a comprehensive overview of the therapeutic applications of biliverdin hydrochloride, detailing its mechanism of action, experimental protocols for its use, and a summary of quantitative outcomes from various studies.
Biliverdin is a product of the enzymatic degradation of heme by heme oxygenase-1 (HO-1), and is subsequently converted to bilirubin (B190676) by biliverdin reductase.[1] The protective effects observed with biliverdin administration are often attributed to its ability to scavenge reactive oxygen species, modulate inflammatory signaling pathways, and inhibit programmed cell death.[4][5] These properties make it a molecule of interest for therapeutic development in conditions characterized by oxidative stress and inflammation.
Therapeutic Applications and Efficacy
This compound has demonstrated significant therapeutic efficacy in a variety of preclinical models, including ischemia-reperfusion injury, organ transplantation, and sepsis.
Ischemia-Reperfusion (I/R) Injury
Cerebral I/R Injury: In a rat model of transient middle cerebral artery occlusion (tMCAO), intraperitoneal administration of biliverdin (35 mg/kg) significantly reduced cerebral infarct volume and improved neurological outcomes.[4][5] Treatment with biliverdin was associated with a marked decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inducible nitric oxide synthase (iNOS) in the ischemic brain tissue.[4]
Hepatic I/R Injury: Studies in rat models of hepatic ischemia-reperfusion injury have shown that biliverdin therapy improves liver function and architecture.[6] In a model of orthotopic liver transplantation (OLT) following cold ischemia, biliverdin treatment extended animal survival from 50% in untreated controls to 90-100%.[6] This protective effect was linked to the suppression of inflammatory mediators and a reduction in neutrophil and macrophage infiltration.[6]
Organ Transplantation
The immunomodulatory properties of biliverdin make it a promising agent for improving outcomes in organ transplantation. In a rat model of orthotopic liver transplantation, biliverdin administration not only improved survival rates but also preserved the structural integrity of the liver grafts.[6]
Sepsis and Endotoxic Shock
Biliverdin has been shown to protect against polymicrobial sepsis by modulating the inflammatory response.[3] In a rat model of sepsis induced by cecal ligation and puncture (CLP), intraperitoneal injections of biliverdin prevented the suppression of gastrointestinal muscle contractility and significantly decreased neutrophilic infiltration into the jejunal muscularis.[3] Furthermore, biliverdin treatment reduced the expression of pro-inflammatory cytokines IL-6 and monocyte chemoattractant protein (MCP)-1, while augmenting the expression of the anti-inflammatory cytokine IL-10.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies investigating the therapeutic effects of this compound.
Table 1: Efficacy of Biliverdin in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Parameter | Control Group (I/R + Vehicle) | Biliverdin-Treated Group (I/R + 35 mg/kg BV) | p-value | Reference |
| Infarct Volume (% of hemisphere) | 42.28 ± 4.59 | 31.95 ± 4.88 | <0.05 | [4] |
| Neurological Severity Score (Day 5) | ~10 | ~7 | <0.01 | [4] |
| TNF-α mRNA expression (relative) | Significantly Increased | Significantly Reduced | <0.01 | [4] |
| IL-6 mRNA expression (relative) | Significantly Increased | Significantly Reduced | <0.01 | [4] |
| IL-1β mRNA expression (relative) | Significantly Increased | Significantly Reduced | <0.01 | [4] |
Table 2: Efficacy of Biliverdin in a Rat Model of Orthotopic Liver Transplantation
| Parameter | Control Group | Biliverdin-Treated Group | p-value | Reference |
| Animal Survival Rate | 50% | 90-100% | Not specified | [6] |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Increased | Inhibited | Not specified | [6] |
Table 3: Efficacy of Biliverdin in a Rat Model of Sepsis (CLP)
| Parameter | Untreated Septic Animals | Biliverdin-Treated Septic Animals | p-value | Reference |
| Small Bowel IL-6 mRNA Expression | Significantly Increased | Significantly Reduced | Not specified | [3] |
| Small Bowel MCP-1 mRNA Expression | Significantly Increased | Significantly Reduced | Not specified | [3] |
| Small Bowel IL-10 mRNA Expression | Increased | Significantly Augmented | Not specified | [3] |
Signaling Pathways Modulated by Biliverdin
Biliverdin exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.
Caption: Biliverdin-mediated activation of the PI3K/Akt signaling pathway.
The anti-inflammatory effects of biliverdin are, in part, mediated through the inhibition of the NF-κB signaling pathway.[2][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[8] Biliverdin has been shown to inhibit the transcriptional activity of NF-κB.[7]
Caption: Biliverdin-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
0.1 N Sodium Hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a small volume of 0.1 N NaOH.
-
Adjust the pH of the solution to 7.4 using 1 N HCl, monitoring with a pH meter.
-
Bring the final volume to the desired concentration with sterile PBS.
-
The final solution should be protected from light and used immediately for injection.
Cecal Ligation and Puncture (CLP) Model of Sepsis in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the abdomen and disinfect the area with 70% ethanol.
-
Make a 2-3 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a point 50% of the distance from the distal end to the base of the cecum.
-
Puncture the ligated cecum twice with a 21-gauge needle, ensuring to pass through both walls.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) with sutures.
-
Administer fluid resuscitation (e.g., 10 ml of sterile saline, subcutaneously) immediately after surgery.
-
Administer this compound or vehicle intraperitoneally at specified time points before or after CLP.[3]
Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Operating microscope
-
Surgical instruments (micro-scissors, micro-forceps)
-
4-0 nylon monofilament with a silicon-coated tip
-
Vessel clips
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Close the neck incision.
-
Administer this compound or vehicle intraperitoneally at specified time points relative to the MCAO procedure.[4]
Orthotopic Liver Transplantation (OLT) in Rats
This is a highly complex surgical procedure that requires specialized training and microsurgical skills. A simplified overview is provided below. For a detailed protocol, refer to specialized surgical literature.[9]
General Procedure:
-
Donor Operation: Anesthetize the donor rat. Perform a laparotomy and carefully dissect the liver, preserving the portal vein, hepatic artery, and bile duct. Perfuse the liver with a cold preservation solution.
-
Recipient Operation: Anesthetize the recipient rat. Perform a hepatectomy to remove the native liver.
-
Graft Implantation: Anastomose the donor liver's blood vessels (suprahepatic vena cava, infrahepatic vena cava, portal vein, and hepatic artery) and the bile duct to the corresponding structures in the recipient. This often involves the use of cuff techniques for vascular anastomoses.
-
Administer this compound or vehicle to the recipient at the time of transplantation or as a pre-treatment.[6]
Assessment of Therapeutic Outcomes
Measurement of Cytokine Levels (ELISA):
-
Collect blood samples from rats at specified time points.
-
Isolate serum by centrifugation.
-
Use commercially available ELISA kits for rat TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
Assessment of Apoptosis (TUNEL Assay):
-
Harvest tissue samples (e.g., brain, liver) and fix in 4% paraformaldehyde.
-
Embed the tissue in paraffin (B1166041) and cut thin sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit to label the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the labeled apoptotic cells using fluorescence microscopy.
Western Blot for NF-κB Activation:
-
Extract nuclear and cytoplasmic proteins from tissue or cell samples.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The amount of p65 in the nuclear fraction is indicative of NF-κB activation.
Conclusion
This compound has demonstrated robust therapeutic potential in a variety of preclinical models of inflammatory and ischemic diseases. Its multifaceted mechanism of action, targeting key pathways of inflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further drug development. The protocols and data presented in this document provide a valuable resource for researchers and scientists interested in exploring the therapeutic applications of this promising natural compound. Further investigation is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of cerebral infarction in rats by biliverdin associated with amelioration of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent the degradation of biliverdin hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of biliverdin (B22007) hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving biliverdin hydrochloride solutions.
| Problem | Possible Cause | Solution |
| Solution color changes from green to yellow/brown. | Oxidation of biliverdin. | Prepare solutions fresh and use them promptly. For storage, purge the solvent with an inert gas (argon or nitrogen) before dissolving this compound and store the solution under an inert atmosphere.[1][2] The addition of antioxidants may also mitigate oxidation. |
| Decreased absorbance or signal intensity over a short period. | Photodegradation due to exposure to light. | Protect solutions from light at all times by using amber vials or by wrapping containers with aluminum foil.[1][2] Perform experimental manipulations in a darkened room or under dim lighting conditions. |
| Precipitate forms in the aqueous solution. | Low aqueous solubility of this compound, especially at neutral or acidic pH. | To prepare aqueous solutions, first dissolve this compound in an organic solvent like DMSO or DMF, and then dilute this stock solution into the desired aqueous buffer.[3] Alternatively, for direct dissolution in aqueous media, use a basic buffer with a pH greater than 9 for initial solubilization.[4] The presence of a carrier protein like Bovine Serum Albumin (BSA) can also improve solubility.[5] |
| Inconsistent results between experiments. | Degradation due to repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][6] |
| Rapid degradation even with precautions. | Inappropriate pH of the aqueous buffer. | Biliverdin is more stable in slightly basic conditions. Prepare aqueous solutions using a buffer with a pH of around 7.4 to 8.5.[5] |
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
-
Q1: What is the best way to prepare an aqueous solution of this compound? A1: Due to its limited solubility in neutral aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF (e.g., 20 mg/mL).[3][7] This stock solution can then be diluted into the desired aqueous buffer (e.g., PBS) to the final working concentration. For maximum solubility, the solvent should be purged with an inert gas prior to dissolving the this compound.[3]
-
Q2: Can I dissolve this compound directly in an aqueous buffer? A2: Direct dissolution is possible in basic aqueous solutions. A pH greater than 9 is recommended for the initial dissolution, after which the pH can be adjusted down to 7.[4]
-
Q3: How should I store my this compound solutions? A3: Solid this compound should be stored at -20°C, protected from light.[7] Stock solutions in organic solvents should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, under an inert gas and protected from light.[6][8] It is not recommended to store aqueous solutions for more than one day.[3]
Stability and Degradation
-
Q4: What are the main factors that cause this compound to degrade in aqueous solutions? A4: The primary factors are exposure to light (photodegradation), the presence of oxygen (oxidation), and inappropriate pH.[1][9] Temperature and repeated freeze-thaw cycles also contribute to degradation.[1]
-
Q5: How can I visually detect degradation? A5: A color change of the solution from its characteristic green to yellow or brown is a visual indicator of degradation, primarily due to oxidation.[1]
-
Q6: Are there any chemical stabilizers I can add to my aqueous biliverdin solution? A6: While specific quantitative data for biliverdin is limited, the following strategies are recommended based on general chemical principles and data from related compounds like bilirubin:
-
pH Buffering: Maintaining a slightly basic pH (7.4-8.5) is crucial.
-
Antioxidants: The addition of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) may help prevent oxidative degradation.[10][11]
-
Carrier Proteins: Including a protein like Bovine Serum Albumin (BSA) in the buffer can enhance stability.[5]
-
Encapsulation: For specialized applications, encapsulation with cyclodextrins can improve both solubility and stability.[12][13]
-
Quantitative Data on Biliverdin Degradation
Quantitative data on the degradation kinetics of this compound is not extensively available in the literature. The following table summarizes the available data and provides context based on known stability factors.
| Condition | Parameter | Value | Notes |
| pH | Half-life (t½) | pH 7: 11.2 hours pH 8: 8.3 hours | Data from a study on phycocyanobilin and biliverdin stability.[3] This suggests that while basic pH aids solubility, higher pH might increase the degradation rate under certain conditions. |
| Temperature | Stability of Stock Solution (in DMSO) | -20°C: Up to 1 month -80°C: Up to 6 months | These are recommended storage times to minimize degradation.[6][8] |
| Light Exposure | Degradation | Qualitatively High | Biliverdin is known to be photosensitive, but specific photodegradation quantum yields are not readily available.[1] Experiments should always be conducted with light protection. |
| Oxygen Exposure | Degradation | Qualitatively High | Prone to oxidation.[1] The use of inert gas is recommended for storage. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution
This protocol is adapted from methods for preparing stable, standardized solutions for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 8.5
-
Bovine Serum Albumin (BSA)
-
Amber or foil-wrapped microcentrifuge tubes and vials
-
Inert gas (argon or nitrogen)
Procedure:
-
Preparation of PBS-BSA Buffer:
-
Prepare PBS solution and adjust the pH to 8.5.
-
Dissolve BSA in the PBS buffer to a final concentration of 4 g/L.
-
-
Preparation of 5 mM Stock Solution in DMSO:
-
Work in dim light.
-
Weigh the required amount of this compound powder in an amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 5 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials, flush with inert gas, cap tightly, and store at -80°C. This stock is stable for up to 4 months.[5]
-
-
Preparation of 10 µM Working Solution in Aqueous Buffer:
-
In a darkened room or under dim light, dilute 2 µL of the 5 mM stock solution into 998 µL of the PBS-BSA (4 g/L, pH 8.5) buffer.
-
Mix gently by inversion.
-
Allow the solution to equilibrate for at least 30 minutes before use to ensure stable spectroscopic readings.
-
This working solution is stable for up to 4 days when stored at 4°C and protected from light.[5]
-
Protocol 2: Monitoring Biliverdin Degradation using UV-Vis Spectroscopy
This protocol provides a method to assess the stability of a prepared biliverdin solution over time.
Materials:
-
Prepared aqueous this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer as a blank
Procedure:
-
Initial Measurement:
-
Immediately after preparing the aqueous biliverdin solution, take an initial absorbance spectrum.
-
Use the preparation buffer as a blank.
-
Scan a wavelength range that includes the characteristic absorption peaks of biliverdin (approximately 380 nm and 675 nm).[14][15] Record the absorbance at these peaks.
-
-
Incubation:
-
Store the biliverdin solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Ensure control samples are stored under optimal conditions (e.g., 4°C in the dark) for comparison.
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., every hour), take an aliquot of the solution and measure its UV-Vis spectrum as in step 1.
-
Record the absorbance at the characteristic peaks.
-
-
Data Analysis:
-
Plot the absorbance at the main peaks (e.g., 675 nm) as a function of time.
-
A decrease in absorbance indicates degradation.
-
The degradation rate can be calculated from the slope of this plot, and the half-life can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Caption: Heme Catabolism Pathway.
Caption: Experimental Workflow for Assessing Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 7. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasofscience.org [atlasofscience.org]
- 9. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Dithiothreitol reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of Biliverdin Hydrochloride in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of biliverdin (B22007) hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My biliverdin hydrochloride precipitated immediately upon addition to my cell culture medium. What is the primary cause?
A1: Immediate precipitation of this compound is a common issue arising from its low solubility in aqueous solutions like cell culture media.[1][2][3][4][5] This phenomenon, often termed "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO or DMF) is rapidly diluted into the aqueous medium.[4][6]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most recommended solvents for preparing this compound stock solutions.[1][2][3][4][5] It is crucial to use anhydrous (water-free) solvents, as absorbed moisture can reduce the compound's solubility. The solubility in these organic solvents is approximately 20 mg/mL.[1][2][3][7][8]
Q3: What is the maximum final concentration of the organic solvent that is safe for my cells?
A3: The tolerance to organic solvents like DMSO varies among cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[6] It is imperative to include a vehicle control in your experiments (media with the same final concentration of the solvent but without this compound) to account for any potential effects of the solvent itself.
Q4: How should I store my this compound stock solution?
A4: this compound is photosensitive and susceptible to oxidation.[2] Stock solutions in DMSO or DMF should be prepared fresh. If storage is necessary, solutions should be aliquoted into small, single-use volumes, purged with an inert gas like argon or nitrogen, and stored in amber vials or tubes wrapped in foil at -20°C or -80°C to protect from light and air.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1][3]
Q5: I observe a precipitate in my media after a few hours or days in the incubator. What could be the cause?
A5: Delayed precipitation can occur due to the compound's instability in the aqueous environment of the cell culture medium over time. This can be influenced by factors such as pH shifts, interaction with media components like salts and amino acids, or degradation of the compound.[6][9][10] Biliverdin is known to be more stable at a lower pH.[10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is the most common problem encountered. The following steps provide a systematic approach to prevent it.
Recommended Protocol for Solubilizing this compound:
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution (Optional but Recommended):
-
To minimize "solvent shock," first, perform an intermediate dilution of your stock solution in the pre-warmed medium. For example, add a small volume of the high-concentration stock to a larger volume of media to make a 10X or 100X intermediate stock.
-
Prepare the Final Working Solution:
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Issue 2: Delayed Precipitation in the Incubator
If precipitation occurs after incubation, consider the following:
-
Compound Stability: this compound is not stable in aqueous solutions for extended periods.[1][3] It is recommended to prepare fresh solutions for each experiment.
-
Interaction with Media Components: The presence of serum can sometimes help solubilize hydrophobic compounds.[6] If working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.
-
pH of the Media: Biliverdin stability can be pH-dependent.[10] Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO (Dimethyl Sulfoxide) | ~20 mg/mL | [1][2][3][7][8] |
| DMF (Dimethylformamide) | ~20 mg/mL | [1][3][7][8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1][3][7][8] |
| Aqueous Buffers | Sparingly soluble | [1][2][3] |
| Basic Aqueous Solutions (pH > 9) | Soluble | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
To achieve a final concentration of 10 µM in your cell culture well containing 2 mL of medium, first prepare a 100X intermediate stock (1 mM). Dilute your 10 mg/mL stock solution appropriately in DMSO.
-
Add 2 µL of the 1 mM intermediate stock solution to the 2 mL of pre-warmed media in your well.
-
Immediately and gently swirl the plate to ensure the compound is evenly distributed.
-
Include a vehicle control by adding 2 µL of DMSO to a separate well containing 2 mL of media.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: The heme degradation pathway showing the conversion of heme to biliverdin and bilirubin.
Caption: The bilirubin-biliverdin antioxidant amplification cycle.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound - Echelon Biosciences [echelon-inc.com]
- 14. pnas.org [pnas.org]
Technical Support Center: Managing the Photosensitivity of Biliverdin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the photosensitivity of biliverdin (B22007) hydrochloride during experiments. Adherence to these protocols will help ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is biliverdin hydrochloride considered photosensitive?
A1: this compound is a tetrapyrrolic pigment that readily absorbs light, particularly in the blue and red regions of the visible spectrum. This absorption can lead to photodegradation, a process where the molecule is chemically altered, potentially resulting in a loss of biological activity and the formation of unknown byproducts. This can significantly impact experimental outcomes.
Q2: What are the visible signs of this compound degradation?
A2: A noticeable color change is a key indicator of degradation. A fresh, stable solution of this compound is typically green. Upon exposure to light and oxygen, it can degrade, leading to a color change to brown.
Q3: How should I store my this compound stock solutions?
A3: To ensure stability, stock solutions should be stored under specific conditions.[1] For long-term storage (up to 6 months), aliquots in an appropriate solvent like DMSO should be kept at -80°C.[1] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1] It is crucial to use amber vials or wrap containers in aluminum foil to protect them from light. To prevent oxidation, purging the vial with an inert gas like argon or nitrogen before sealing is recommended. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It has limited solubility in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the desired aqueous buffer.
Q5: What type of lighting should I use when working with this compound?
A5: Whenever possible, work in a dimly lit environment. If illumination is necessary, use a safelight with a long-wavelength bulb (e.g., a red or yellow light) to minimize exposure to the more damaging shorter wavelengths of light (blue and UV).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between replicates. | Photodegradation of this compound. | 1. Strictly adhere to light protection protocols during all experimental steps. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. 3. Minimize the exposure time of your samples to any light source. |
| Oxidation of this compound. | 1. Use deoxygenated solvents and buffers where possible. 2. Purge solutions with an inert gas (argon or nitrogen) before use. | |
| Inconsistent cell seeding or reagent addition. | 1. Ensure accurate and consistent pipetting techniques. 2. Use a master mix for reagent addition to minimize variability between wells. | |
| Loss of biological activity in older this compound solutions. | Degradation due to improper storage or handling. | 1. Discard any solutions that show a color change from green to brown. 2. Always aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the storage conditions and duration. |
| High background in fluorescence-based assays. | Autofluorescence of biliverdin or its degradation products. | 1. Include a "biliverdin only" control to measure its intrinsic fluorescence at the wavelengths used. 2. Optimize the concentration of this compound to the lowest effective dose to minimize background signal. |
| Contamination of reagents. | 1. Use high-purity, sterile reagents. 2. Filter-sterilize solutions where appropriate. | |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Presence of degradation products or isomers. | 1. Confirm the purity of the this compound stock. Commercial preparations may contain geometric isomers.[3] 2. Analyze a light-exposed sample to identify the retention times or mass-to-charge ratios of potential degradation products. |
Quantitative Data on Biliverdin Stability
While specific degradation kinetics are highly dependent on the experimental conditions (light intensity, wavelength, solvent, and temperature), the following table summarizes the general stability of this compound solutions.
| Storage Condition | Solvent | Stability | Source |
| -80°C, protected from light | DMSO | Up to 6 months | [1] |
| -20°C, protected from light | DMSO | Up to 1 month | [1] |
| 4°C, protected from light | DMSO | Several days | |
| Room Temperature, exposed to light | Aqueous Buffer | Prone to rapid degradation |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
This protocol outlines the fundamental steps for preparing and handling this compound solutions to minimize photosensitive degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Pipettes and sterile, filtered pipette tips
-
Inert gas (argon or nitrogen) source (optional but recommended)
Procedure:
-
Work in a Dimly Lit Environment: Perform all steps under minimal light conditions. Use a red or yellow safelight if necessary.
-
Prepare Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved. The solution should be a clear green color.
-
-
Aliquot and Store:
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
If possible, briefly flush the headspace of each aliquot with an inert gas before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Prepare Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final working concentration in your desired cell culture medium or buffer immediately before use.
-
Keep the working solution protected from light throughout the experiment.
-
Protocol 2: Western Blot Analysis of Biliverdin's Effect on ERK Phosphorylation
This protocol details a workflow to investigate the impact of this compound on the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK.
Materials:
-
Cells of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
This compound working solution
-
Stimulant (e.g., LPS, growth factor)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Pre-treat the cells with the desired concentrations of this compound (prepared as in Protocol 1) for the specified time, ensuring plates are protected from light.
-
Stimulate the cells with the appropriate agonist (e.g., LPS) for the indicated time to activate the ERK pathway. Include vehicle-treated and unstimulated controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Signaling Pathways and Experimental Workflows
Biliverdin and the TLR4 Signaling Pathway
Biliverdin has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response.[4] The following diagram illustrates the proposed mechanism.
Figure 1. Biliverdin-mediated inhibition of the TLR4 signaling pathway.
Experimental Workflow: Investigating Biliverdin's Effect on TLR4 Signaling
This workflow outlines the key steps to study how this compound modulates the TLR4 signaling pathway in a cell-based assay.
Figure 2. Experimental workflow for studying TLR4 signaling.
Biliverdin and the PI3K/Akt & MAPK/ERK Signaling Pathways
Biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin, also functions as a signaling molecule that can modulate the PI3K/Akt and MAPK/ERK pathways.
Figure 3. Biliverdin reductase modulation of PI3K/Akt and MAPK/ERK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Preparation of Bilirubin Through the Biotransformation of Biliverdin Using Whole Cells of Recombinant Yeast [mdpi.com]
- 4. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing the oxidation of biliverdin hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification and minimization of oxidation in biliverdin (B22007) hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: My biliverdin hydrochloride stock solution, which was initially green, has turned brownish. What does this color change indicate?
A1: A color change from green to brown is a common indicator of this compound degradation, likely due to oxidation.[1] Biliverdin is susceptible to oxidation when exposed to oxygen, and this process can be accelerated by factors such as light exposure and repeated freeze-thaw cycles.[1]
Q2: What are the primary factors that contribute to the oxidation of this compound solutions?
A2: The primary factors contributing to the oxidation of this compound solutions are:
-
Exposure to Oxygen: Biliverdin is inherently prone to oxidation in the presence of atmospheric oxygen.[1]
-
Exposure to Light: Biliverdin is a photosensitive molecule. Exposure to both visible and UV light can lead to photodegradation, which can promote oxidation.[1]
-
Inappropriate Solvents: While soluble in organic solvents like DMSO and DMF, the stability of biliverdin in aqueous solutions is significantly lower. Aqueous solutions are generally not recommended for storage for more than a day.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce more dissolved oxygen into the solution and create opportunities for degradation.
-
Incorrect Storage Temperature: Storing solutions at inappropriate temperatures can accelerate degradation. Recommended storage is at -20°C for short-term and -80°C for long-term stability.[1]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[2] For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice. It is sparingly soluble in aqueous buffers alone.
Q4: How should I properly store my this compound stock solutions to minimize oxidation?
A4: To minimize oxidation, stock solutions should be:
-
Stored at Low Temperatures: For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1]
-
Protected from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]
-
Aliquoted: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Stored under an Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
Q5: Can I use UV-Vis spectrophotometry to assess the quality of my this compound solution?
A5: Yes, UV-Vis spectrophotometry provides a quick method to assess the integrity of your biliverdin solution. A fresh, high-quality solution of this compound in methanol (B129727) should exhibit a characteristic spectrum with a major absorbance peak in the near-UV region (around 375-380 nm) and another significant peak in the red region (around 660-680 nm). A significant decrease in the absorbance at these characteristic wavelengths or the appearance of new peaks may indicate degradation.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during the handling and use of this compound solutions.
Issue 1: Rapid Color Change of a Freshly Prepared Solution
-
Symptom: A freshly prepared this compound solution in DMSO or DMF rapidly changes color from green to brownish within a few hours, even when stored at 4°C.
-
Possible Causes & Troubleshooting Steps:
-
Solvent Quality: The solvent may contain impurities or be saturated with oxygen.
-
Action: Use fresh, high-purity, anhydrous DMSO or DMF. Before use, sparge the solvent with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
-
Handling Procedure: The solution may have been exposed to excessive light or air during preparation.
-
Action: Prepare the solution under dim light. Work quickly to minimize the time the vial is open to the atmosphere. Once the solid is dissolved, immediately flush the headspace of the vial with an inert gas before sealing.
-
-
Issue 2: Inconsistent Experimental Results Using the Same Stock Solution
-
Symptom: Experiments performed on different days using the same stock solution yield inconsistent results.
-
Possible Causes & Troubleshooting Steps:
-
Degradation from Freeze-Thaw Cycles: The stock solution is likely being subjected to multiple freeze-thaw cycles.
-
Action: Prepare a new stock solution and aliquot it into single-use vials. This ensures that a fresh, un-thawed aliquot is used for each experiment.
-
-
Progressive Degradation in Storage: The stock solution may be degrading over time despite being frozen.
-
Action: Re-evaluate your storage conditions. Ensure the storage temperature is consistently maintained at -80°C for long-term storage. Confirm that the vials are sealed tightly to prevent air leakage.
-
-
Issue 3: Precipitation of Biliverdin Upon Dilution in Aqueous Buffer
-
Symptom: A clear stock solution of biliverdin in DMSO or DMF becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS).
-
Possible Causes & Troubleshooting Steps:
-
Low Aqueous Solubility: this compound has poor solubility in neutral aqueous solutions.
-
Action:
-
Increase the proportion of the organic solvent in the final working solution, if your experimental system can tolerate it.
-
Prepare the final dilution in a stepwise manner. Add the aqueous buffer slowly to the vortexing stock solution to aid in dissolution.
-
Consider using a buffer with a slightly basic pH (around 7.5-8.0) for the final dilution, as biliverdin's solubility increases with pH. However, be mindful of the pH constraints of your experiment.
-
-
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO or DMF
-
Inert gas (argon or nitrogen) with a regulator and tubing
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Weigh the desired amount of this compound in a tared amber vial in a fume hood.
-
Under dim light, add the appropriate volume of deoxygenated DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL). To deoxygenate the solvent, bubble inert gas through it for 15-20 minutes prior to use.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas for 30-60 seconds.
-
Immediately and tightly seal the vial with the Teflon-lined cap.
-
Wrap the vial in parafilm for an extra layer of sealing.
-
Aliquot into single-use amber vials, flushing each with inert gas before sealing.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store at -80°C for long-term storage.
-
Protocol 2: Quantification of Biliverdin Oxidation using UV-Vis Spectrophotometry
-
Principle: This method provides a rapid assessment of biliverdin integrity by measuring its characteristic absorbance peaks.
-
Procedure:
-
Prepare a fresh, carefully handled this compound solution in methanol at a known concentration (e.g., 10 µg/mL).
-
Immediately after preparation, measure the absorbance spectrum from 300 nm to 800 nm using a UV-Vis spectrophotometer. Use methanol as the blank.
-
Record the absorbance values at the characteristic peaks (approx. 378 nm and 665 nm).
-
To monitor the stability of a stock solution over time, dilute an aliquot of the stored solution to the same concentration in methanol and record its spectrum.
-
A significant decrease in the absorbance at the characteristic peaks indicates degradation.
-
Protocol 3: HPLC Method for Monitoring Biliverdin Purity
-
Principle: This HPLC method separates biliverdin from its potential degradation products, allowing for a quantitative assessment of its purity. This method is adapted from established protocols for separating biliverdin and bilirubin.[3][4][5]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 380 nm and 665 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of high-purity this compound in the mobile phase or a compatible solvent.
-
Inject the standard solution to determine the retention time of the intact biliverdin peak.
-
Inject the test sample (your stock solution, diluted appropriately).
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main biliverdin peak over time. The purity can be calculated based on the relative peak areas.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or DMF | Minimizes water-mediated degradation. |
| Temperature | -80°C (long-term), -20°C (short-term) | Slows down chemical degradation rates.[1] |
| Light Exposure | Store in amber vials or wrapped in foil | Prevents photodegradation.[1] |
| Atmosphere | Overlay with inert gas (Argon or Nitrogen) | Reduces exposure to oxygen. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
Table 2: UV-Vis Spectrophotometric Data for this compound in Methanol
| Sample | Absorbance at ~378 nm | Absorbance at ~665 nm | Observation |
| Fresh Standard | Afresh,378 | Afresh,665 | Bright green solution |
| Aged Stock | Aaged,378 | Aaged,665 | Brownish solution |
| % Degradation (approx.) | [(Afresh,378 - Aaged,378) / Afresh,378] x 100 | [(Afresh,665 - Aaged,665) / Afresh,665] x 100 |
Visualizations
References
- 1. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. An HPLC method to detect heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatogram Detail [sigmaaldrich.com]
optimizing biliverdin hydrochloride treatment duration for maximal cellular uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biliverdin (B22007) hydrochloride. Our goal is to help you optimize treatment duration for maximal cellular uptake and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of biliverdin hydrochloride to use for cell culture experiments?
A1: The optimal concentration of this compound is highly cell-type dependent and also depends on the desired biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For example, in studies with MCF-7 and MDA-MB-468 breast cancer cell lines, effective concentrations were found to be 250 µM and 170 µM, respectively, after 24 hours of treatment to achieve 50% inhibition of cell growth (IC50)[1]. However, other studies have reported biological effects at much lower micromolar concentrations[1].
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is also cell-type and concentration-dependent. Time-course experiments are crucial for determining the point of maximal uptake and biological effect. Some studies have shown significant effects after 24 hours of treatment[1]. It is advisable to test a range of time points (e.g., 4, 8, 12, 24, 48 hours) to establish the ideal duration for your experiment.
Q3: How can I determine the cellular uptake of this compound?
A3: Direct quantification of intracellular biliverdin can be challenging. A common and effective method is to indirectly measure its uptake by quantifying the intracellular concentration of its metabolic product, bilirubin (B190676).[1] This can be achieved through methods such as High-Performance Liquid Chromatography (HPLC) or fluorescence-based assays.[1][2]
Q4: My this compound solution is not dissolving properly. What should I do?
A4: this compound is soluble in basic aqueous solutions. For initial dissolution, a pH greater than 9 is recommended. Once dissolved, it remains soluble down to a pH of 7.[3] It is also soluble in methanol (B129727) and ethanol (B145695) if made slightly basic[3]. For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration.[1][2]
Q5: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
A5: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: As mentioned, the optimal concentration is cell-type specific, and excessive concentrations can lead to cell death[1].
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A solvent control group is essential.
-
Contamination: Verify the sterility of your this compound stock solution and all other reagents.
-
Biliverdin Degradation: Biliverdin can degrade, and its degradation products may have cytotoxic effects. It is crucial to handle and store it correctly.
Troubleshooting Guides
Issue 1: Low or No Detectable Cellular Uptake
| Possible Cause | Troubleshooting Step |
| Suboptimal treatment duration | Perform a time-course experiment to identify the optimal incubation period for your cell line. |
| Inappropriate concentration | Conduct a dose-response study to determine the most effective, non-toxic concentration. |
| Low expression of biliverdin reductase A (BVRA) | Some cell lines may have inherently low levels of BVRA, the enzyme that converts biliverdin to bilirubin. Consider using a cell line known to express higher levels of BVRA or transfecting your cells to overexpress the enzyme.[1] |
| Poor solubility of this compound | Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium.[1][2] |
| Inaccurate quantification method | Verify the sensitivity and accuracy of your chosen method for measuring intracellular bilirubin. Consider using a validated fluorescence-based assay or HPLC.[1][2] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions (temperature, CO2, humidity). |
| Degradation of this compound stock solution | Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.[4] |
| Inconsistent timing of treatment and harvesting | Adhere strictly to the established experimental timeline for adding biliverdin and harvesting cells. |
| Pipetting errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate concentrations. |
Experimental Protocols
Protocol 1: Determination of Intracellular Bilirubin by HPLC
This protocol is adapted from methodologies used to quantify the intracellular conversion of biliverdin to bilirubin.[1]
Reagents:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer
-
Methanol (HPLC grade)
-
Bilirubin standard
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to reach 70-80% confluency.
-
Treatment: Prepare a 10 mM stock solution of this compound in DMSO.[2] Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Treat the cells for the desired duration (e.g., 24 hours).
-
Cell Harvesting:
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 200 µL of RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of bilirubin.
-
Inject 10 µL of the cell lysate onto a C18 HPLC column.[1]
-
Use a mobile phase consisting of a gradient of methanol and ammonium acetate (pH 4.5).[1]
-
Detect bilirubin at 450 nm.[1]
-
Quantify the intracellular bilirubin concentration by comparing the peak area to the standard curve.
-
Protocol 2: Fluorescence-Based Assay for Biliverdin Reductase Activity
This protocol provides a method to assess the enzymatic activity responsible for converting biliverdin to bilirubin, which is an indirect measure of the cell's capacity to process biliverdin.[2]
Reagents:
-
Cell lysate (prepared as in Protocol 1)
-
This compound stock solution (10 mM in DMSO)
-
β-NADP
-
BVR assay buffer (100mM Tris Base, 1mM EDTA, pH 8.7)
-
96-well black plate
Procedure:
-
Prepare Reagents:
-
Dilute the 10 mM biliverdin stock solution to 10 µM in pre-warmed media.[2]
-
Prepare fresh β-NADP solution.
-
-
Assay Setup:
-
In a 96-well black plate, add a specific amount of cell lysate to each well.
-
Add the BVR assay buffer.
-
Initiate the reaction by adding the 10 µM biliverdin solution and β-NADP.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at appropriate excitation and emission wavelengths for bilirubin in a plate reader. The conversion of biliverdin to bilirubin leads to an increase in fluorescence.
-
Monitor the fluorescence over time to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of bilirubin formation, which corresponds to the biliverdin reductase activity.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| Cell Line | Biliverdin Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| MCF-7 | 0 (Control) | 24 | 100 |
| 50 | 24 | 85 | |
| 100 | 24 | 70 | |
| 250 | 24 | 50 (IC50)[1] | |
| MDA-MB-468 | 0 (Control) | 24 | 100 |
| 50 | 24 | 78 | |
| 100 | 24 | 62 | |
| 170 | 24 | 50 (IC50)[1] |
Table 2: Intracellular and Extracellular Bilirubin Levels After Biliverdin Treatment
| Cell Line | Treatment | Intracellular Bilirubin (fold change vs. control) | Extracellular Bilirubin (fold change vs. control) |
| MCF-7 | Biliverdin (24h) | 2.60[1] | 2.10[1] |
| MDA-MB-468 | Biliverdin (24h) | 2.96[1] | 3.27[1] |
Visualizations
Caption: Experimental workflow for assessing biliverdin uptake.
Caption: Troubleshooting logic for low cellular uptake.
Caption: Biliverdin-induced anti-inflammatory signaling pathway.[5]
References
- 1. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Biliverdin Hydrochloride Interference in Fluorescence-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges posed by biliverdin (B22007) hydrochloride interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding biliverdin interference.
Q1: Why is my fluorescence signal unexpectedly low after adding biliverdin?
A: Your signal is likely decreasing due to one of two primary mechanisms: the inner filter effect (IFE) or fluorescence quenching. Biliverdin has strong absorbance in both the UV-visible and red regions of the spectrum, which can overlap with the excitation and/or emission wavelengths of your fluorophore.[1][2][3] This absorption can block the excitation light from reaching the fluorophore or absorb the emitted light before it reaches the detector, a phenomenon known as the inner filter effect.[4][5][6] Additionally, biliverdin can act as a quenching agent, de-exciting the fluorophore through non-radiative pathways like Förster resonance energy transfer (FRET) or static, complex-forming quenching.[7][8]
Q2: What is the Inner Filter Effect (IFE)?
A: The inner filter effect (IFE) is a phenomenon that causes a loss of fluorescence intensity when substances in the sample absorb either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[5][6] This leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, making results inaccurate, especially at higher concentrations of the absorbing substance.[5] Even a sample absorbance as low as 0.1 can cause significant signal deviation.[5][6]
Q3: How can I determine if biliverdin is interfering with my specific fluorophore?
A: First, measure the absorbance spectrum of biliverdin hydrochloride under your experimental conditions (e.g., buffer, pH). Then, compare this spectrum to the excitation and emission spectra of your chosen fluorophore. Significant overlap in these spectral regions indicates a high potential for interference due to the inner filter effect.
Q4: Are there fluorescent dyes that are less susceptible to biliverdin interference?
A: Yes. The key is to select a fluorophore whose excitation and emission spectra fall outside the major absorbance bands of biliverdin. Biliverdin has strong absorption peaks around 375-380 nm and a broad band around 630-680 nm.[1][3] Dyes that are excited by and emit in the far-red or near-infrared (NIR) regions, such as certain cyanine (B1664457) dyes (e.g., hCy) or infrared fluorescent proteins (iRFPs), may be less affected.[9][10][11] It's crucial to check for spectral overlap before starting your experiment.
Q5: Can I remove biliverdin from my sample before measurement?
A: While chemically modifying biliverdin through oxidation (e.g., using potassium ferricyanide) is a strategy used in some clinical chemistry assays to reduce interference, this may not be suitable for all research applications as it can alter the sample's composition and potentially interfere with other components of your assay.[12][13] Sample dilution is a simpler approach to reduce the concentration of biliverdin and thus its interfering effects, provided the fluorescence signal from your analyte remains sufficiently strong.[14]
Troubleshooting Guide
This section provides a structured approach to identifying and solving biliverdin interference.
Problem: Reduced or Non-Linear Fluorescence Signal
Follow these steps to diagnose and correct the issue.
Caption: Troubleshooting workflow for biliverdin interference.
Data Presentation
Understanding the spectral properties of biliverdin is the first step in mitigating its interference.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Solvent/Conditions | Reference |
| Absorbance Maxima (λmax) | ~375-380 nm | Methanol, Neutral pH | [1][3] |
| ~630-680 nm | Methanol, Neutral pH | [1][3] | |
| Acidified Conditions (HCl) | Shifts long-wave band to ~700-715 nm | Methanol with HCl | [1] |
Table 2: Mitigation Strategy Comparison
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces concentration of interfering substance. | Simple, no special equipment needed. | May reduce analyte signal below detection limits. |
| Inner Filter Effect (IFE) Correction | Mathematically corrects fluorescence data using absorbance values. | Highly accurate, extends linear range of assay.[5] | Requires absorbance measurements for every sample; more complex data processing.[5][6] |
| Alternative Fluorophore Selection | Uses a dye with excitation/emission outside biliverdin's absorbance bands. | Completely avoids interference. | May require significant assay redevelopment; suitable dyes may not be available for all applications. |
| Instrument Geometry Adjustment | Using microplate readers that can change the vertical focus (z-position) can help correct for IFE.[15] | Does not require separate absorbance measurements or sample dilution.[15] | Requires specific instrumentation with z-axis focus capabilities. |
Experimental Protocols
Protocol 1: Inner Filter Effect (IFE) Correction
This protocol describes how to correct for the inner filter effect using absorbance measurements. This method is suitable for plate reader and cuvette-based assays.
Objective: To mathematically correct raw fluorescence intensity (Fobs) for signal loss caused by the absorption of excitation and emission light by biliverdin.
Materials:
-
Spectrofluorometer capable of both fluorescence and absorbance measurements
-
Samples containing your fluorophore and biliverdin
-
Matching buffer/blank
Methodology:
-
Measure Fluorescence:
-
For each sample, measure the fluorescence intensity at your desired excitation and emission wavelengths. Record this value as Fobs .
-
-
Measure Absorbance:
-
Without changing the sample, perform an absorbance scan or take absorbance readings at the exact excitation wavelength (Aex ) and emission wavelength (Aem ) used in Step 1.
-
-
Apply Correction Formula:
-
Calculate the corrected fluorescence intensity (Fcorr ) using the following equation, which is widely used for IFE correction in standard 1 cm cuvettes[5]:
Fcorr = Fobs * 10(Aex + Aem)/2
-
-
Analyze Data:
-
Use the Fcorr values for all subsequent data analysis and graphing. This corrected value represents the fluorescence intensity as if no inner filter effect were present.
-
Caption: Workflow for Inner Filter Effect (IFE) correction.
Protocol 2: Selection of an Alternative Fluorophore
Objective: To choose a fluorescent probe that minimizes spectral overlap with biliverdin's absorbance profile.
Methodology:
-
Characterize Biliverdin Absorbance:
-
Dissolve this compound in the buffer system you intend to use for your assay.
-
Run a full absorbance scan (e.g., 300 nm to 800 nm) to identify the precise absorbance maxima and regions of high absorbance. Note the strong peaks around 380 nm and 650 nm.[1]
-
-
Identify "Clear" Spectral Windows:
-
Examine the absorbance spectrum to find regions where biliverdin's absorbance is minimal. Typically, this will be in the blue-green region (~450-550 nm) and the near-infrared region (>700 nm).
-
-
Screen Candidate Fluorophores:
-
Consult a fluorescence spectra database or supplier technical data.
-
Search for fluorophores whose excitation and emission maxima fall entirely within one of the identified "clear" windows.
-
Example: If your assay can accommodate it, a near-infrared dye with excitation at 690 nm and emission at 713 nm would likely experience minimal interference.[16]
-
-
Validate Performance:
-
Perform a titration experiment by adding increasing concentrations of biliverdin to a constant concentration of your selected fluorophore.
-
A successful candidate will show minimal change in fluorescence intensity across the tested range of biliverdin concentrations.
-
Caption: Logical path for selecting a compatible fluorophore.
References
- 1. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of biliverdin dynamics and spectral properties by Sandercyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. static.horiba.com [static.horiba.com]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput biliverdin assay using infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of techniques for minimizing interference of bilirubin on serum creatinine determined by the kinetic Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Biliverdin Hydrochloride Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable aqueous solutions of biliverdin (B22007) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving biliverdin hydrochloride?
A1: this compound is sparingly soluble in aqueous buffers.[1][2] Therefore, it is recommended to first dissolve the solid in an organic solvent such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).[1][2] The solubility in these organic solvents is approximately 20 mg/mL.[2] The solvent should be purged with an inert gas, such as argon or nitrogen, before use to minimize oxidation.[1][2]
Q2: How can I prepare an aqueous solution of this compound?
A2: There are two primary methods for preparing aqueous solutions:
-
Organic Solvent Co-Solvent Method: First, prepare a concentrated stock solution in DMSO or DMF.[2] Then, dilute this stock solution with the desired aqueous buffer to the final working concentration.[2] For example, a 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2]
-
Alkaline pH Method: this compound is soluble in basic aqueous solutions.[3] For initial dissolution, a pH greater than 9 is recommended.[3] Once dissolved, the solution can be neutralized to a pH of 7.[3]
Q3: What are the best practices for storing this compound solutions?
A3: this compound is sensitive to light and oxygen.[4] Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is crucial to store solutions in amber vials or containers wrapped in foil to protect them from light.[4] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: What are the signs of degradation in my this compound solution?
A4: Degradation of this compound, primarily through oxidation, is indicated by a color change from its characteristic green to brown.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when diluting the organic stock solution with an aqueous buffer. | The aqueous solubility limit has been exceeded. This compound is sparingly soluble in aqueous buffers.[1][2] | - Increase the proportion of the organic co-solvent in the final solution.- Decrease the final concentration of this compound.- Consider using the alkaline pH method for dissolution if compatible with your experiment. |
| The solution has turned brown. | The this compound has oxidized.[4] This can be caused by exposure to air (oxygen). | - Prepare fresh solutions using solvents purged with an inert gas (argon or nitrogen).[1][2]- Minimize the headspace in your storage vials.- Store solutions under an inert atmosphere if possible. |
| The solution color has faded or changed upon exposure to light. | The this compound has undergone photodegradation.[4] | - Always store and handle solutions in amber vials or light-blocking containers.[4]- Protect solutions from ambient and direct light during experiments as much as possible. |
| Inconsistent experimental results using the same solution. | The solution may be degrading over time, or has been subjected to multiple freeze-thaw cycles. | - Prepare fresh aqueous solutions daily.[2]- Aliquot stock solutions to avoid repeated freezing and thawing.[4]- Ensure proper storage conditions are maintained consistently. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [2] |
| Basic Aqueous Solution (initial dissolution) | Soluble at pH > 9 | [3] |
| Aqueous Buffers | Sparingly soluble | [1][2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Reference |
| 4°C | Several days | [4] |
| -20°C | Up to 1 month | [5] |
| -80°C | Up to 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Inert gas (argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL solution, add 50 µL of DMSO for every 1 mg of this compound).
-
Purge the vial with inert gas before capping.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be a clear, deep green.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and exposure to air.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile tubes
-
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration does not exceed the aqueous solubility limit to avoid precipitation.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.[2]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified heme degradation pathway.
References
common pitfalls in handling biliverdin hydrochloride in the lab
Welcome to the technical support center for biliverdin (B22007) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the handling and use of biliverdin hydrochloride in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Question: My this compound solution changed color from green to brown. What happened and can I still use it?
Answer: A color change from green to brown indicates the oxidation and degradation of this compound.[1][2] This can be caused by prolonged exposure to oxygen. It is strongly recommended to discard the solution and prepare a fresh one, as the purity and biological activity of the compound are likely compromised. To prevent this, always use solvents purged with an inert gas (like argon or nitrogen) and store solutions under an inert atmosphere.[1][2][3]
Question: I'm having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
Answer: this compound has poor solubility in aqueous buffers.[1][2][3] To achieve the desired concentration in an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMSO or dimethylformamide (DMF) to create a stock solution.[1][2][3] This stock solution can then be diluted with your aqueous buffer of choice. For instance, a common method involves dissolving this compound in DMF and then diluting it with PBS (pH 7.2) for a final solution.[3] Note that aqueous solutions of this compound are not stable for long periods, and it is recommended to use them the same day they are prepared.[3]
Question: My experimental results are inconsistent when using this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the stability of this compound:
-
Photodegradation: Biliverdin is sensitive to light and can degrade upon exposure to visible or UV light.[1][2] Always handle the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in foil.[1][2]
-
Oxidation: As mentioned, this compound is prone to oxidation.[1][2] Ensure your solvents are deoxygenated and store solutions under an inert gas.
-
Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your stock solutions, as this can lead to degradation.[1][2] It is best practice to aliquot your stock solution into smaller, single-use volumes before freezing.[1][2][4]
-
pH Sensitivity: The stability of biliverdin can be affected by pH changes.[5] Ensure the pH of your buffers is appropriate and consistent across experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C, protected from light.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO and DMF are the recommended organic solvents for preparing stock solutions.[1][2][3] The solubility in these solvents is approximately 20 mg/mL.[1][2][3]
Q3: How should I store this compound stock solutions?
A3: Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][4] It is crucial to store them in tightly sealed containers, protected from light, and preferably under an inert atmosphere (argon or nitrogen).[1][2]
Q4: What are the signs of this compound degradation?
A4: The primary visual sign of degradation is a color change in the solution from green to brown.[1][2]
Q5: Is this compound hazardous?
A5: this compound may cause skin, eye, and respiratory irritation. It is recommended to handle it in accordance with good laboratory hygiene and safety practices, including the use of personal protective equipment.[6]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2][3] |
| Aqueous Buffers | Sparingly soluble | [1][2][3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Basic Aqueous Solutions (pH > 9 for initial dissolution) | Soluble | [7] |
Table 2: Stability of this compound Solutions
| Storage Condition | Solvent | Stability | Reference |
| 4°C | DMSO | Several days | [1][2] |
| -20°C | DMSO | Up to 1 month | [1][2][4] |
| -80°C | DMSO | Up to 6 months | [1][2][4] |
| Room Temperature (Aqueous) | Aqueous Buffer | Not recommended for more than one day | [3] |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for Cell Culture Experiments
This protocol outlines the steps for preparing a working solution of this compound for use in cell culture applications, such as treating J774A.1 cells.[2][8]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, serum-free cell culture medium
-
Inert gas (argon or nitrogen)
-
Amber or foil-wrapped microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Work in a Low-Light Environment: Perform all steps under subdued lighting to minimize photodegradation.
-
Prepare the Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10-50 mM. d. Purge the headspace of the tube with an inert gas, cap it tightly, and vortex until the solid is completely dissolved. The solution should be a clear, green color.
-
Sterilization of the Stock Solution: a. Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber or foil-wrapped tube.
-
Aliquoting and Storage: a. Aliquot the sterile stock solution into single-use volumes in sterile, amber microcentrifuge tubes. b. Purge the headspace of each aliquot with inert gas before sealing. c. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of the Working Solution: a. Thaw a single aliquot of the stock solution at room temperature, protected from light. b. Dilute the stock solution to the desired final concentration using sterile, serum-free cell culture medium. Mix gently by inversion. c. Use the working solution immediately after preparation. Do not store diluted aqueous solutions.
Visualizations
Caption: Heme Catabolism Signaling Pathway.
Caption: Workflow for Preparing Biliverdin HCl Solutions.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 114-25-0: Biliverdin | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Improving the Bioavailability of Biliverdin Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with biliverdin (B22007) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of my biliverdin hydrochloride low, and how can I improve it for my experiments?
A1: this compound is inherently poorly soluble in aqueous solutions at neutral pH. Its solubility is significantly better in basic aqueous solutions (pH > 9) and organic solvents like DMSO and dimethylformamide (DMF). For in vivo administration, preparing a stock solution in a minimal amount of 0.1 N NaOH and then adjusting the pH to 7.4 with HCl followed by dilution in phosphate-buffered saline (PBS) is a common practice.[1][2] Ensure the final concentration of any organic solvent is compatible with your animal model and experimental design.
Q2: After oral administration of this compound, I'm detecting very low plasma concentrations. Why is this happening?
A2: The oral bioavailability of biliverdin is extremely low. Studies in rats have shown that after intraduodenal administration, the bioavailability can be as low as 0.04%.[3] This is due to a combination of poor solubility in the gastrointestinal fluids and rapid metabolism. Biliverdin is quickly converted to bilirubin (B190676) by the enzyme biliverdin reductase upon absorption.[4]
Q3: What is the primary metabolic fate of biliverdin in vivo, and how does this affect its therapeutic action?
A3: In vivo, biliverdin is rapidly and efficiently reduced to bilirubin by the enzyme biliverdin reductase. While bilirubin itself has potent antioxidant and anti-inflammatory properties, if your research objective is to study the specific effects of biliverdin, this rapid conversion presents a significant challenge. The therapeutic effects observed after biliverdin administration may be attributable to bilirubin, biliverdin itself, or a combination of both.
Q4: What are some potential formulation strategies to enhance the oral bioavailability of this compound?
A4: To overcome the challenges of poor solubility and rapid metabolism, several advanced formulation strategies can be explored. These include:
-
Lipid-Based Formulations: Encapsulating biliverdin in liposomes or solid lipid nanoparticles (SLNs) can improve its solubility and protect it from degradation in the gastrointestinal tract.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like biliverdin, enhancing their aqueous solubility and dissolution rate.[7][8][9]
-
Nanoparticle Formulations: Reducing the particle size to the nano-range can increase the surface area for dissolution, potentially leading to improved absorption.[10]
Q5: Are there any stability concerns I should be aware of when working with this compound solutions?
A5: Yes, biliverdin is sensitive to light and oxidation. Solutions should be freshly prepared and protected from light by using amber vials or wrapping containers in foil. When preparing stock solutions in organic solvents like DMSO, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[11]
Troubleshooting Guides
Problem 1: Inconsistent or low plasma concentrations of biliverdin after intraperitoneal (IP) or intravenous (IV) administration.
-
Possible Cause 1: Solution Preparation and Stability.
-
Troubleshooting Step: Ensure your this compound solution is properly prepared and fully dissolved. For IP and IV routes, a common method is to first dissolve the compound in a small volume of 0.1-0.2 N NaOH, then neutralize to pH 7.4 with HCl, and finally dilute to the desired concentration with sterile PBS.[2] Always prepare solutions fresh and protect them from light to prevent degradation.
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting Step: Acknowledge the rapid conversion of biliverdin to bilirubin. When analyzing plasma samples, consider measuring both biliverdin and bilirubin concentrations to get a complete pharmacokinetic profile. This will help determine if the administered compound is being rapidly metabolized.
-
-
Possible Cause 3: Dosing and Animal Model.
-
Troubleshooting Step: Verify the accuracy of your dosing calculations and administration technique. Ensure the chosen animal model and strain are appropriate for your study, as metabolic rates can vary. Refer to established protocols for dosing ranges, which for rats are often in the 35-50 mg/kg range for IP administration.[1][2]
-
Problem 2: Difficulty in achieving a stable and injectable formulation for animal studies.
-
Possible Cause 1: Precipitation upon pH adjustment or dilution.
-
Troubleshooting Step: When neutralizing the alkaline stock solution, add the acid slowly while vortexing to avoid localized pH changes that can cause precipitation. If precipitation still occurs upon dilution in PBS, consider using a different buffer system or incorporating a small percentage of a biocompatible co-solvent or surfactant.
-
-
Possible Cause 2: Low drug loading in advanced formulations (liposomes, nanoparticles).
-
Troubleshooting Step: Optimize your formulation protocol. For liposomes, experiment with different lipid compositions and drug-to-lipid ratios.[12] For solid lipid nanoparticles, vary the lipid and surfactant types and concentrations.[13][14] Characterize the encapsulation efficiency of your formulation to ensure adequate drug loading.
-
Data Presentation: Pharmacokinetics of Biliverdin in Rats
The following table summarizes pharmacokinetic data from a study in rats, comparing different routes of administration for unformulated biliverdin. This data highlights the challenge of oral delivery and provides a baseline for evaluating improved formulations.
| Administration Route | Dose | Bioavailability (%) | Key Findings | Reference |
| Intravenous (IV) | 10 mg/kg | 100% (Reference) | Serves as the baseline for bioavailability calculations. | [3] |
| Intraperitoneal (IP) | 10 mg/kg | 28.4% | Demonstrates significantly higher absorption compared to the intraduodenal route. | [3] |
| Intraduodenal (ID) | 10 mg/kg | 0.04% | Indicates extremely poor absorption from the gastrointestinal tract. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of a Basic Aqueous Solution of this compound
-
Preparation of Vehicle: Prepare sterile 0.1 N NaOH, 0.1 N HCl, and phosphate-buffered saline (PBS, pH 7.4).
-
Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal volume of 0.1 N NaOH. For example, for a 35 mg/kg dose in a 250g rat, you would need 8.75 mg. This can be dissolved in approximately 100-200 µL of 0.1 N NaOH.
-
Neutralization: While vortexing, slowly add 0.1 N HCl dropwise until the pH of the solution reaches 7.4. Use a calibrated pH meter for accuracy.
-
Dilution: Bring the solution to the final desired volume with sterile PBS. For IP injection in rats, a typical injection volume is 1-2 mL.
-
Administration: Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).[1][2]
Protocol 2: Preparation of Biliverdin-Loaded Liposomes (Thin-Film Hydration Method)
This is an adapted general protocol and should be optimized for biliverdin.
-
Lipid Film Formation:
-
Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) and this compound in a volatile organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated biliverdin by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization and Administration:
Protocol 3: Preparation of Biliverdin-Cyclodextrin Inclusion Complexes (Kneading Method)
This is an adapted general protocol and should be optimized for biliverdin.
-
Molar Ratio Determination: Based on preliminary studies (e.g., phase solubility studies), determine the optimal molar ratio of this compound to cyclodextrin (B1172386) (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Kneading:
-
Place the determined molar ratio of biliverdin and cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a thick paste.
-
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
-
Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.
-
Administration: The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration by gavage.[8][9]
Visualizations
Signaling Pathways of Biliverdin
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacokinetics of bilirubin-10-sulfonate and biliverdin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. biomedrb.com [biomedrb.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oatext.com [oatext.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Effects of Biliverdin Hydrochloride and N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Consequently, the identification and validation of effective antioxidant compounds are of paramount importance in drug development. This guide provides a comparative analysis of the antioxidant properties of two such compounds: Biliverdin (B22007) Hydrochloride and N-Acetylcysteine (NAC). While both molecules exhibit antioxidant capabilities, they operate through distinct mechanisms and their efficacy can vary depending on the biological context and the specific oxidative challenge. This document aims to provide an objective comparison based on available experimental data, detailing the underlying signaling pathways and experimental protocols to aid researchers in their evaluation of these compounds.
Antioxidant Mechanisms: A Comparative Overview
N-Acetylcysteine is a well-established antioxidant with a multifaceted mechanism of action. It serves as a precursor for the synthesis of glutathione (B108866) (GSH), one of the most critical intracellular antioxidants.[1][2] NAC also possesses a free thiol group that can directly scavenge reactive oxygen species.[3] Recent studies have further elucidated a novel pathway where NAC contributes to the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which themselves have potent cytoprotective and antioxidant effects.
Biliverdin hydrochloride's antioxidant activity is primarily attributed to its role in the potent biliverdin-bilirubin antioxidant cycle.[4] Biliverdin is rapidly reduced by the enzyme biliverdin reductase (BVR) to bilirubin (B190676), a powerful antioxidant that can effectively scavenge peroxyl radicals and inhibit lipid peroxidation.[4][5] The resulting biliverdin can then be recycled back to bilirubin, creating a catalytic antioxidant cycle.[4] Biliverdin itself is also reported to be a scavenger of hydroxyl peroxide groups.[6]
Quantitative Comparison of Antioxidant Activity
The following tables summarize quantitative data on the antioxidant effects of this compound and N-Acetylcysteine from various in vitro studies. It is important to note that direct comparative studies using identical assays and conditions are limited, and thus the data presented here is compiled from separate investigations.
Table 1: Free Radical Scavenging Activity
| Compound | Assay | Concentration | Scavenging Effect | Reference |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Various | NACA showed higher scavenging ability than NAC at all concentrations. | [7] |
| H₂O₂ Scavenging | Various | NAC was more effective at lower concentrations, while NACA was better at the highest concentration. | [7] | |
| This compound | H₂O₂-induced Oxidative Damage | 0.09 - 231 μM | No significant amelioration of damage in plasma in vitro. | [8][9] |
Table 2: Inhibition of Lipid Peroxidation
| Compound | Assay | Model | Concentration | Inhibition of MDA | Reference |
| N-Acetylcysteine (NAC) | Malondialdehyde (MDA) | Chronic Hemodialysis Patients | 600 mg twice daily for 30 days | Significantly reduced MDA levels. | [10] |
| Malondialdehyde (MDA) | Acetaminophen-induced Hepatotoxicity in HepaRG cells | 250 µM | Reduced MDA increase to 302% of control (vs. 592% with APAP alone). | [11] | |
| Malondialdehyde (MDA) | Paraquat-poisoned Rats (Liver) | 6.25 mg/kg/day for 7 days | Reduced MDA levels from 239.70 to 171.44 nmol/mg tissue. | [12] | |
| This compound | Not Available |
Table 3: Effects on Cellular Antioxidant Status
| Compound | Assay | Model | Concentration | Effect | Reference |
| N-Acetylcysteine (NAC) | Total Antioxidant Capacity (TAC) | Paraquat-poisoned Rats (Liver) | 6.25 mg/kg/day for 7 days | Did not significantly improve TAC compared to the poisoned group. | [12] |
| Glutathione (GSH) Levels | Acetaminophen-induced Hepatotoxicity in HepaRG cells | 250 µM | Increased GSH levels and GSH/GSSG ratio. | [11] | |
| This compound | Cellular Antioxidant Activity (CAA) | Endothelial cells (Ea.hy926) | 0.5 - 100 nM | Exhibited antioxidant activity. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: N-Acetylcysteine's multifaceted antioxidant mechanisms.
Caption: The catalytic antioxidant cycle of biliverdin and bilirubin.
Caption: A generalized workflow for in vitro antioxidant assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the antioxidant properties of N-Acetylcysteine and Biliverdin.
N-Acetylcysteine Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
-
Protocol Summary:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test compound (NAC).
-
Mix the DPPH solution with the test compound solutions.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[14][15]
-
-
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Principle: This assay quantifies the extent of lipid peroxidation by measuring the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically or fluorometrically.
-
Protocol Summary (Cell-based):
-
Culture cells and treat them with an inducer of oxidative stress (e.g., hydrogen peroxide, paraquat) in the presence or absence of NAC.
-
Lyse the cells and collect the supernatant.
-
Add TBA reagent to the supernatant and heat the mixture (e.g., at 95°C for 60 minutes).
-
Cool the samples and measure the absorbance or fluorescence of the MDA-TBA adduct.
-
-
This compound Antioxidant Activity Assays
-
Cellular Antioxidant Activity (CAA) Assay:
-
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells that are subjected to an oxidative challenge.
-
Protocol Summary:
-
Seed cells (e.g., endothelial cells) in a microplate.
-
Pre-treat the cells with various concentrations of this compound.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Induce oxidative stress using a pro-oxidant (e.g., AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the CAA value, which reflects the antioxidant's ability to protect the cells from oxidation.[13]
-
-
-
Biliverdin Reductase (BVR) Activity Assay:
-
Principle: This assay indirectly assesses the antioxidant potential of the biliverdin-bilirubin cycle by measuring the activity of the key enzyme, BVR. The conversion of biliverdin to bilirubin is monitored by the change in absorbance at specific wavelengths. A novel fluorescence-based method utilizes the UnaG protein, which fluoresces upon binding to bilirubin.[5]
-
Protocol Summary (Fluorescence-based):
-
Prepare cell or tissue lysates.
-
Incubate the lysate with biliverdin and NADPH (a cofactor for BVR).
-
Add the UnaG protein.
-
Measure the fluorescence intensity, which is proportional to the amount of bilirubin produced.
-
Calculate BVR activity based on the rate of bilirubin formation.[5]
-
-
Conclusion
Both this compound and N-Acetylcysteine demonstrate significant antioxidant properties, albeit through different primary mechanisms. NAC is a versatile antioxidant with direct ROS scavenging capabilities and a crucial role as a precursor to glutathione synthesis. Its efficacy has been quantified in various in vitro models, particularly in mitigating lipid peroxidation and replenishing intracellular antioxidant defenses.
Biliverdin's antioxidant function is intrinsically linked to its enzymatic conversion to bilirubin, a highly potent antioxidant. While the direct free radical scavenging activity of biliverdin itself appears to be less pronounced at physiological concentrations, the catalytic nature of the biliverdin-bilirubin cycle provides a powerful mechanism for cellular protection against oxidative stress.
The choice between these two compounds for research or therapeutic development will depend on the specific application, the nature of the oxidative insult, and the target tissue or cell type. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding to inform such decisions and to encourage further direct comparative studies to more definitively delineate the relative antioxidant potencies of these promising molecules.
References
- 1. examine.com [examine.com]
- 2. packs.orthomolecularproducts.com [packs.orthomolecularproducts.com]
- 3. Antioxidant and anti-inflammatory efficacy of NAC in the treatment of COPD: discordant in vitro and in vivo dose-effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically Relevant Levels of Biliverdin Do Not Significantly Oppose Oxidative Damage in Plasma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylcysteine reduces malondialdehyde levels in chronic hemodialysis patients--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbums.org [jbums.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsdjournal.org [rsdjournal.org]
A Comparative Guide to the Cytoprotective Effects of Biliverdin Hydrochloride and Bilirubin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective properties of biliverdin (B22007) hydrochloride and its metabolic product, bilirubin (B190676). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.
Introduction
Biliverdin and bilirubin, both products of heme catabolism, have emerged as molecules of significant interest due to their potent cytoprotective effects.[1][2] While historically viewed as mere waste products of red blood cell breakdown, a growing body of evidence highlights their roles as powerful antioxidants and anti-inflammatory agents.[3][4] This guide delves into a comparative analysis of their efficacy in protecting cells from various stressors, the signaling pathways they modulate, and the experimental methodologies used to evaluate their effects.
Quantitative Comparison of Cytoprotective Effects
Direct quantitative comparisons of the cytoprotective effects of biliverdin and bilirubin are limited in the scientific literature. However, available data from studies on lens epithelial cells exposed to oxidative stress provides valuable insights.
| Parameter | Biliverdin Hydrochloride | Bilirubin | Cell Type | Stressor | Citation |
| Cell Viability (% of control) | |||||
| 5 µM | Significantly recovered cell viability | Significantly recovered cell viability | Lens Epithelial Cells | 200 µM H₂O₂ | [5] |
| 10 µM | Significantly recovered cell viability | Significantly recovered cell viability | Lens Epithelial Cells | 200 µM H₂O₂ | [5] |
| 20 µM | Highest viability observed | Highest viability observed | Lens Epithelial Cells | 200 µM H₂O₂ | [5] |
| 50 µM | Significantly recovered cell viability | Significantly recovered cell viability | Lens Epithelial Cells | 200 µM H₂O₂ | [5] |
| 100 µM | Less effective than lower concentrations | Less effective than lower concentrations | Lens Epithelial Cells | 200 µM H₂O₂ | [5] |
Note: While the referenced study indicates that both compounds conferred protection, it does not provide specific percentage values for cell viability at each concentration, but rather describes the trends observed. Both biliverdin and bilirubin showed a dose-dependent protective effect up to 20 µM, with higher concentrations being less effective.
Mechanisms of Cytoprotection
Both biliverdin and bilirubin exert their cytoprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The primary cytoprotective mechanism attributed to both biliverdin and bilirubin is their ability to scavenge reactive oxygen species (ROS).[6][7] Bilirubin, in particular, is considered one of the most potent endogenous antioxidants.[8] The proposed "biliverdin-bilirubin redox cycle" suggests that bilirubin can be oxidized to biliverdin while neutralizing ROS, and biliverdin can then be reduced back to bilirubin by the enzyme biliverdin reductase (BVR), thus amplifying their antioxidant capacity.[1][8] However, the physiological significance of this cycle is still a subject of debate.[9]
Anti-inflammatory and Immunomodulatory Effects
Biliverdin and bilirubin have been shown to possess significant anti-inflammatory properties.[4][10] They can modulate inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] Biliverdin has also been reported to stimulate the production of the anti-inflammatory cytokine IL-10.[12]
Signaling Pathways
The cytoprotective effects of biliverdin and bilirubin are mediated by their influence on key cellular signaling pathways.
Figure 1: Simplified signaling pathways of biliverdin and bilirubin. Heme is catabolized to biliverdin, which is then converted to bilirubin by biliverdin reductase. Both molecules can counteract reactive oxygen species. They also modulate inflammatory pathways by inhibiting NF-κB and activating the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytoprotective effects of biliverdin and bilirubin.
Cell Viability Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
Figure 2: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[13]
-
Treatment: Treat the cells with varying concentrations of this compound or bilirubin for a predetermined time (e.g., 2-24 hours).
-
Induction of Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the cell culture.
-
MTT Addition: After the stress incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
This assay is used to quantify intracellular ROS levels.
Figure 3: Workflow of the DCFDA assay for intracellular ROS.
Protocol:
-
Cell Culture: Culture cells to the desired confluency in a 96-well plate.
-
Treatment: Expose the cells to this compound or bilirubin, followed by the oxidative stressor.
-
Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA-AM) at a final concentration of 10-25 µM in serum-free media and incubate for 30-60 minutes at 37°C in the dark.[15]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15] An increase in fluorescence indicates an increase in intracellular ROS.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
Figure 4: Workflow of the TBARS assay for lipid peroxidation.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: To the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium.[5]
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.[5]
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.[5]
-
Absorbance Reading: Measure the absorbance of the supernatant at 532 nm.[16] The amount of MDA is calculated using a standard curve.
Conclusion
Both this compound and bilirubin demonstrate significant cytoprotective effects, primarily through their potent antioxidant and anti-inflammatory activities. While bilirubin is often cited as the more powerful antioxidant, biliverdin also exhibits robust protective capabilities and serves as the direct precursor to bilirubin. The choice between these two molecules for research or therapeutic development may depend on specific experimental conditions, delivery considerations, and the targeted cellular pathways. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies across a broader range of cell types and pathological conditions.
References
- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. researchgate.net [researchgate.net]
- 4. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biliverdin reductase: a major physiologic cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. oxfordbiomed.com [oxfordbiomed.com]
A Comparative Guide: Biliverdin Hydrochloride vs. Heme Oxygenase-1 Induction in Oxidative Stress Management
For researchers and drug development professionals navigating the complexities of oxidative stress, two prominent therapeutic strategies emerge from the heme catabolic pathway: the direct administration of biliverdin (B22007) hydrochloride and the induction of the endogenous antioxidant enzyme, Heme Oxygenase-1 (HO-1). This guide provides an objective, data-driven comparison of these approaches, detailing their mechanisms, performance in experimental models, and key methodologies for their evaluation.
Mechanisms of Action: A Comparative Overview
Heme Oxygenase-1 (HO-1) Induction: HO-1 is a critical stress-response enzyme that is transcriptionally upregulated by various stimuli, including oxidative stress itself, heme, and heavy metals.[1][2] Its induction is a cornerstone of the cellular adaptive response to oxidative injury.[3] The primary mechanism involves the enzymatic degradation of pro-oxidant heme into three biologically active products: biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺).[4]
-
Biliverdin and Bilirubin: Biliverdin is rapidly converted by biliverdin reductase (BVR) to bilirubin, a potent antioxidant that scavenges reactive oxygen species (ROS).[1][5]
-
Carbon Monoxide (CO): CO acts as a gaseous signaling molecule (gasotransmitter) with anti-inflammatory, anti-apoptotic, and anti-proliferative effects.[1][4]
-
Ferrous Iron (Fe²⁺) and Ferritin: While free iron can be pro-oxidant via the Fenton reaction, its release upon heme degradation triggers a concomitant upregulation of the iron-sequestering protein, ferritin, which exerts a cytoprotective effect.[1]
This multi-pronged defense system—removing a pro-oxidant (heme) while generating multiple protective molecules—is the hallmark of the HO-1 induction strategy.
Biliverdin Hydrochloride Administration: This approach involves the exogenous delivery of biliverdin, a key product of the HO-1 enzyme. The rationale is to directly supply a potent antioxidant, bypassing the need for enzymatic induction. The administered biliverdin can directly scavenge certain ROS and is also converted by the constitutively present enzyme, biliverdin reductase (BVR), into bilirubin, amplifying its antioxidant capacity.[6] This strategy provides a direct antioxidant effect without the concurrent production of CO and the release of iron that accompanies HO-1 induction.
Comparative Performance: Experimental Data
The efficacy of both strategies has been demonstrated across various models of oxidative stress. The following tables summarize quantitative data from representative studies.
Table 1: Effects on Oxidative Stress Markers and Cellular Injury
| Parameter | Experimental Model | Treatment | Key Result | Reference |
| Lipid Peroxidation | X-irradiated aged rats | HO-1 Induction | Significant decrease in lipid peroxide levels in the liver. | [3] |
| Protein & Lipid Oxidation | Rat model of cholestasis | HO-1 Induction (Hemin) | Counteracted the oxidation of intracellular proteins and membrane lipids induced by tBuOOH. | [7] |
| Oxidized Glutathione (B108866) | Rat model of cholestasis | HO-1 Induction (Hemin) | Fully prevented the increase in the oxidized-to-total glutathione (GSSG/GSHt) ratio. | [7] |
| Hepatotoxicity | Acetaminophen overdose in rats | HO-1 Induction (Hemin) | Prevented acetaminophen-induced hepatotoxicity, measured by decreased serum transaminase levels. | [8] |
| ROS Production | Bile acid-induced stress in liver cells | Biliverdin (BV) | BV inhibited hydrogen peroxide production stimulated by deoxycholic acid. | [6] |
| ROS Production | H₂O₂-exposed hippocampal cells | Tat-Biliverdin Reductase A | Significantly reduced fluorescence from ROS probes compared to H₂O₂-only treated cells. | [9] |
Table 2: Effects on Inflammatory Response and Survival
| Parameter | Experimental Model | Treatment | Key Result | Reference |
| Inflammation (MPO) | Necrotizing pancreatitis in rats | Biliverdin HCl (50 µmol/kg) | Significant reduction in myeloperoxidase (MPO) activity in the pancreas vs. controls. | [10] |
| Tissue Integrity | Necrotizing pancreatitis in rats | Biliverdin HCl (50 µmol/kg) | Less edema, lower ascites volumes, and preservation of tissue integrity vs. controls. | [10] |
| Survival Rate | Necrotizing pancreatitis in rats | Biliverdin HCl (50 µmol/kg) | Markedly increased 5-day survival rate (70% vs. 40% in controls). | [10] |
| NF-κB Activity | Necrotizing pancreatitis in rats | Biliverdin HCl | Led to diminished nuclear factor κB (NF-κB) activity in the pancreas. | [10] |
Experimental Protocols
Accurate assessment of oxidative stress is crucial for comparing these interventions. Below are detailed protocols for key experimental assays.
A. Measurement of Lipid Peroxidation (TBARS Assay) This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing an antioxidant (e.g., BHT) to prevent ex vivo oxidation. Centrifuge to collect the supernatant.
-
Reaction: Add 100 µL of sample to a tube containing 500 µL of Thiobarbituric Acid (TBA) reagent (e.g., 0.375% TBA, 15% trichloroacetic acid, 0.25 N HCl).
-
Incubation: Heat the mixture at 95°C for 20 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Cooling & Centrifugation: Cool samples on ice for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Quantification: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer. Calculate MDA concentration using a standard curve prepared with an MDA standard.
B. Quantification of Intracellular ROS (DCFDA Assay)
-
Cell Plating: Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Loading Dye: Remove media and wash cells with a warm buffer (e.g., PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, allowing the non-fluorescent DCFDA to be taken up by cells and deacetylated to DCF.
-
Treatment: Remove the DCFDA solution, wash the cells, and add the experimental treatments (e.g., oxidative stressor with or without HO-1 inducer/Biliverdin).
-
Measurement: Measure fluorescence intensity immediately using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
C. Western Blot for HO-1 Protein Expression
-
Protein Extraction: Lyse treated and control cells/tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific for HO-1 overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Objective Comparison: Pros and Cons
| Feature | Heme Oxygenase-1 Induction | This compound Administration |
| Mechanism | Multi-modal defense: Generates antioxidants (bilirubin), anti-inflammatories (CO), and iron sequestration (ferritin).[1] | Direct antioxidant action: Primarily relies on biliverdin and its conversion to bilirubin.[6] |
| Onset of Action | Delayed: Requires transcription and translation, so the protective effect is not immediate. | Rapid: Provides an immediate source of antioxidant substrate. |
| Systemic Effect | Endogenous Regulation: Leverages the cell's own regulated protective pathways. The response can be tailored to the level of stress.[2] | Pharmacological Dosing: Effect is dependent on dose, pharmacokinetics, and bioavailability. |
| Potential Downsides | Inducer Specificity: Pharmacological inducers may have off-target effects. Iron Overload: Chronic, high-level induction could theoretically lead to cytotoxic iron accumulation if not properly sequestered by ferritin.[11] | Incomplete Pathway Activation: Lacks the protective signaling effects of carbon monoxide. Efficacy Debate: Some in vitro studies suggest biliverdin is not a significant antioxidant at physiological plasma concentrations, though therapeutic doses may be higher.[12] |
| Therapeutic Window | May be better suited for pre-conditioning or managing chronic/sub-acute oxidative stress where the cell has time to mount an adaptive response. | Potentially more effective for acute oxidative insults where immediate antioxidant capacity is required.[10] |
Conclusion
The choice between inducing HO-1 and administering this compound is not a matter of one being definitively superior, but rather of strategic selection based on the therapeutic context.
-
HO-1 induction represents a holistic, systems-biology approach. By upregulating an entire enzymatic pathway, it provides a multi-faceted defense that is endogenously regulated. This strategy is likely ideal for bolstering cellular resilience against anticipated or ongoing, non-acute oxidative stress.
-
This compound administration offers a direct, rapid-acting antioxidant intervention. It is a targeted product-replacement strategy that may be highly effective in acute settings, such as ischemia-reperfusion injury or acute inflammatory events, where immediate ROS scavenging is paramount.
Future research should focus on head-to-head comparisons within the same experimental models to precisely quantify the differential effects and explore potential synergistic applications of these two powerful strategies in combating oxidative stress-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective role of biliverdin against bile acid-induced oxidative stress in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme oxygenase-1 induction by hemin prevents oxidative stress-induced acute cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tat-Biliverdin Reductase A Exerts a Protective Role in Oxidative Stress-Induced Hippocampal Neuronal Cell Damage by Regulating the Apoptosis and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme oxygenase 1-generated carbon monoxide and biliverdin attenuate the course of experimental necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Physiologically Relevant Levels of Biliverdin Do Not Significantly Oppose Oxidative Damage in Plasma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Biliverdin Hydrochloride in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, has garnered significant interest in biomedical research for its potent antioxidant, anti-inflammatory, and cytoprotective properties. As a precursor to the powerful antioxidant bilirubin, biliverdin itself is recognized as an active modulator of cellular signaling pathways, including the Keap1-Nrf2 and PI3K/Akt pathways, which are critical in cellular defense and survival. This guide provides an objective comparison of biliverdin hydrochloride's performance against other relevant molecules in cell-based assays, supported by experimental data and detailed protocols to aid researchers in assessing its specificity and potential therapeutic applications.
Comparison of this compound with Alternative Compounds
To objectively evaluate the efficacy of this compound, its performance in key cell-based assays is compared with its metabolic product, bilirubin, the common antioxidant N-acetylcysteine (NAC), and the potent anti-inflammatory steroid, dexamethasone (B1670325).
| Assay Type | Test Compound | Cell Line | Parameter Measured | Effective Concentration (EC50 / IC50) | Reference |
| Antioxidant Activity | Biliverdin | Human Endothelial (Ea.hy926) | Intracellular Antioxidant Activity | Similar to Bilirubin | [1] |
| Bilirubin | Human Endothelial (Ea.hy926) | Intracellular Antioxidant Activity | 11.4 ± 0.2 nM | [1] | |
| Biliverdin | Northern Bobwhite Quail Plasma | H₂O₂-induced Oxidative Damage | > 100 µM (no significant effect at 0.09-231 µM) | [2][3] | |
| N-acetylcysteine (NAC) | Murine Oligodendrocytes (158N) | H₂O₂-induced ROS production | Concentration-dependent decrease (50-500 µM) | [4] | |
| Anti-inflammatory Activity | Dexamethasone | Human Retinal Pericytes (HRMPs) | TNF-α-induced G-CSF secretion | 2 nM | [5] |
| Dexamethasone | Human Retinal Pericytes (HRMPs) | TNF-α-induced IL-6 secretion | 6 nM | [5] | |
| Dexamethasone | Human Monocytes (THP-1) | TNF-α-induced MCP-1 secretion | 3 nM | [5] | |
| Cytotoxicity | Biliverdin | Human Breast Cancer (MCF-7) | Cell Viability (MTT assay) | IC50: 247.4 µM (24h) | [6] |
| Biliverdin | Human Breast Cancer (MDA-MB-468) | Cell Viability (MTT assay) | IC50: 168.9 µM (24h) | [6] |
Note: Direct comparative studies of this compound with NAC and dexamethasone in the same cell-based assays for antioxidant and anti-inflammatory activities, respectively, are limited in the public domain. The data presented is compiled from individual studies to provide a relative understanding of their potencies. Researchers are encouraged to perform head-to-head comparisons for their specific experimental models.
Key Signaling Pathways Modulated by Biliverdin
Biliverdin's biological effects are mediated through complex signaling networks. A primary mechanism is the activation of the Nrf2 pathway, a master regulator of antioxidant responses. Additionally, biliverdin has been shown to modulate the PI3K/Akt pathway, which is central to cell survival and proliferation.
Caption: this compound signaling pathways.
Experimental Protocols
To rigorously assess the specificity of this compound, a well-designed experimental workflow is crucial. This includes appropriate controls and comparative compounds.
Experimental Workflow: Assessing Cytoprotective Specificity
This protocol outlines a cell-based assay to compare the cytoprotective effects of this compound against an oxidative insult with relevant controls and comparators.
Caption: Workflow for assessing cytoprotective specificity.
Detailed Methodology: Cytoprotection Assay
-
Cell Culture: Culture a relevant cell line (e.g., human hepatocytes like HepG2 or neuronal cells like SH-SY5Y) under standard conditions.
-
Seeding: Seed cells into 96-well microplates at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Pre-treatment:
-
Prepare stock solutions of this compound, bilirubin, N-acetylcysteine, and a negative control (e.g., a structurally unrelated, inactive compound) in an appropriate solvent (e.g., DMSO or a slightly basic buffer).
-
Create a dose-response curve for each test compound. A typical concentration range for this compound might be 1 µM to 100 µM.
-
Add the compounds to the respective wells and incubate for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and initiation of protective mechanisms. Include vehicle-only wells as a control.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Determine the optimal concentration of the oxidizing agent that induces a significant but sub-lethal level of cell death (e.g., 40-60% reduction in viability) in preliminary experiments.
-
Add the oxidizing agent to all wells except for the untreated control wells and incubate for a suitable duration (e.g., 24 hours).
-
-
Endpoint Measurement:
-
Cell Viability: Use a standard MTT or PrestoBlue™ assay to quantify cell viability according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Levels: Measure intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Apoptosis: Assess apoptosis by measuring caspase-3/7 activity using a luminescent or fluorescent substrate-based assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control group.
-
Plot the dose-response curves for each compound and calculate the half-maximal effective concentration (EC50) for cytoprotection or the half-maximal inhibitory concentration (IC50) for ROS production or caspase activity.
-
Statistically compare the potencies of this compound with the other compounds.
-
Assessment of Off-Target Effects
Recommendations for Off-Target Screening:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target inhibition or activation, as many signaling pathways are regulated by kinases.
-
GPCR and Ion Channel Screening: Evaluate potential interactions with a panel of G-protein coupled receptors (GPCRs) and ion channels, as these are common off-target liabilities for many small molecules.
-
General Safety Pharmacology Panels: In later stages of drug development, in vitro safety pharmacology assays are essential to identify any adverse effects on major physiological systems.
Conclusion
This compound demonstrates significant promise as a cytoprotective agent with a defined mechanism of action primarily through the activation of the Nrf2 antioxidant response pathway. This guide provides a framework for researchers to assess its specificity in cell-based assays. The provided comparative data, though not from direct head-to-head studies in all cases, offers a valuable reference for its relative potency. The detailed experimental protocol and workflow are designed to enable a rigorous and objective evaluation of this compound's effects in comparison to other relevant compounds. A comprehensive understanding of its on-target efficacy and potential off-target interactions is essential for its continued investigation and potential translation into therapeutic applications.
References
- 1. Protective role of biliverdin against bile acid-induced oxidative stress in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Relevant Levels of Biliverdin Do Not Significantly Oppose Oxidative Damage in Plasma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Biliverdin Hydrochloride and Other Nrf2 Activators: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of biliverdin (B22007) hydrochloride and other prominent Nuclear factor erythroid 2-related factor 2 (Nrf2) activators for researchers, scientists, and drug development professionals. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, making its activators promising therapeutic agents for a range of diseases. This document outlines the performance of biliverdin hydrochloride alongside other well-characterized Nrf2 activators, supported by available experimental data and detailed methodologies.
Introduction to Nrf2 Activation
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[2][4] Activators of Nrf2 disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes.[3][4] These genes contain a specific DNA sequence in their promoter region known as the Antioxidant Response Element (ARE).[5]
This guide focuses on a comparative overview of this compound and other widely studied Nrf2 activators, including the isothiocyanate sulforaphane, the fumaric acid ester dimethyl fumarate (B1241708) (DMF), and the synthetic triterpenoid (B12794562) bardoxolone (B1667749) methyl.
Comparative Performance of Nrf2 Activators
The efficacy of Nrf2 activators is commonly assessed by their ability to induce the expression of Nrf2-dependent genes. Due to variations in experimental setups across different studies, direct comparisons of potency should be interpreted with caution. The following tables summarize available quantitative data for this compound and other selected Nrf2 activators.
Table 1: Potency of Nrf2 Activators in ARE-Luciferase Reporter Assays
| Compound | Cell Line | Potency (EC50 / Effective Concentration) | Reference(s) |
| This compound | Data not available | Data not available | |
| Sulforaphane | HepG2 | Varies by cell type (typically in the µM range) | [3] |
| Dimethyl Fumarate (DMF) | Varies | Varies by cell type | [3] |
| Bardoxolone Methyl | Varies | Potent activator | [3] |
Note: EC50 (half-maximal effective concentration) is a common measure of potency. A lower EC50 value indicates higher potency. Data for this compound in a standardized ARE-luciferase reporter assay was not available in the reviewed literature, highlighting a gap in current research.
Table 2: Induction of Nrf2 Target Gene Expression (Fold Change vs. Control)
| Compound | Target Gene | Cell Line / System | Fold Induction | Reference(s) |
| Biliverdin | HO-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | Significant increase (quantitative fold change not specified) | [1] |
| Sulforaphane | NQO1, HO-1 | Various | Significant upregulation | [6] |
| Dimethyl Fumarate (DMF) | NQO1, HO-1 | Various | Significant upregulation | [6] |
| Bardoxolone Methyl | NQO1, HO-1 | Various | Potent induction | [3] |
Note: The fold induction of target genes is a direct measure of Nrf2 pathway activation. While specific fold-change values for biliverdin are not detailed in the available literature, its ability to significantly increase HO-1 expression has been demonstrated.[1]
Table 3: Effect on Cellular Oxidative Stress
| Compound | Assay | Cell Line / System | Effect on ROS | Reference(s) |
| Biliverdin | DCFDA Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Attenuated H2O2-induced ROS generation | [1] |
| Sulforaphane | DCFDA Assay | Human Granulosa Cells | Attenuated H2O2-induced ROS production | [7] |
| Dimethyl Fumarate (DMF) | Not specified | Not specified | Reduces oxidative stress | [8] |
| Bardoxolone Methyl | Not specified | Not specified | Reduces oxidative stress | [3] |
Note: ROS (Reactive Oxygen Species) are a major contributor to cellular damage. The DCFDA assay is a common method to measure intracellular ROS levels.
Mechanisms of Nrf2 Activation
Nrf2 activators can be broadly categorized based on their mechanism of action.
Electrophilic Activators: Sulforaphane and dimethyl fumarate are well-characterized electrophilic compounds.[2] They possess reactive chemical groups that covalently modify specific cysteine residues on Keap1.[2] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.
Non-electrophilic and Indirect Activators: this compound appears to activate Nrf2 through a distinct, indirect mechanism. Evidence suggests that biliverdin activates the PI3K/Akt signaling pathway, which in turn leads to the activation of the Nrf2/HO-1 axis.[1][9] This mode of action does not involve direct covalent modification of Keap1.
Signaling Pathway Diagrams
Caption: Nrf2 activation pathways.
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a reporter gene (luciferase) under the control of ARE sequences.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat transfected cells with various concentrations of the Nrf2 activator or vehicle control.
-
Incubate for a specified period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
-
Determine the EC50 value by plotting the dose-response curve.
-
Caption: ARE-Luciferase Assay Workflow.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol quantifies the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the Nrf2 activator or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for the Nrf2 target genes, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Determine the fold change in gene expression in treated cells compared to control cells.
-
References
- 1. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf1 and Nrf2 Play Distinct Roles in Activation of Antioxidant Response Element-dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Sulforaphane on Oxidative Stress and Mitochondrial Dysfunction Associated with Status Epilepticus in Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt pathway mediates Nrf2/ARE activation in human L02 hepatocytes exposed to low-concentration HBCDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Biliverdin Hydrochloride: A Comparative Analysis in LPS-Stimulated Macrophages
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of biliverdin (B22007) hydrochloride against the well-established corticosteroid, dexamethasone (B1670325), in lipopolysaccharide (LPS)-stimulated macrophage models. This analysis is supported by experimental data on key inflammatory markers and detailed methodologies.
Biliverdin, a metabolic intermediate of heme catabolism, has emerged as a molecule with potent anti-inflammatory properties.[1] This guide delves into the scientific evidence validating the anti-inflammatory effects of its hydrochloride salt in LPS-stimulated macrophages, a cornerstone in vitro model for studying innate immune responses.
Performance Comparison: Biliverdin Hydrochloride vs. Dexamethasone
The anti-inflammatory efficacy of this compound is evaluated by its ability to suppress the production of key pro-inflammatory mediators in macrophages activated by LPS, a major component of the outer membrane of Gram-negative bacteria. A comparative analysis with dexamethasone, a potent synthetic glucocorticoid, provides a benchmark for its potential therapeutic application.
Inhibition of Pro-Inflammatory Cytokines
LPS stimulation of macrophages triggers a robust release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The data below, compiled from multiple studies, summarizes the inhibitory effects of this compound and dexamethasone on the secretion of these cytokines in RAW 264.7 macrophages.
| Treatment | Concentration | Target Cytokine | Inhibition (%) | Cell Type | Reference |
| Biliverdin | 50 µM | TNF-α | Significant Decrease | RAW 264.7 | [2] |
| Biliverdin | 50 µM | IL-6 | Significant Decrease | RAW 264.7 | [2] |
| Dexamethasone | 1 µM | TNF-α | ~75% | RAW 264.7 | [3][4] |
| Dexamethasone | 1 µM | IL-6 | Significant Decrease | RAW 264.7 | [5][6] |
| Dexamethasone | 1 µM | IL-1β | Significant Decrease | RAW 264.7 | [7] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Downregulation of Inflammatory Enzymes
The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of macrophage activation and contributes significantly to the inflammatory response. The following table compares the effects of this compound and dexamethasone on the expression of these enzymes.
| Treatment | Concentration | Target Enzyme | Effect | Cell Type | Reference |
| Biliverdin | Not Specified | iNOS | Inhibition | Macrophages | Not Specified |
| Biliverdin | Not Specified | COX-2 | Inhibition | Macrophages | Not Specified |
| Dexamethasone | 10 µM | iNOS Protein | Significant Inhibition | J774 | [8] |
| Dexamethasone | 1 µM | COX-2 Protein | Significant Inhibition | RAW 264.7 | [1][9] |
Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of this compound or dexamethasone for 1-2 hours before stimulation with LPS (typically 100 ng/mL to 1 µg/mL) for the indicated time points (e.g., 6, 12, or 24 hours).[10][11]
Quantification of Cytokines (ELISA)
The concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest. After blocking, standards and culture supernatants are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). The reaction is developed using a substrate solution (e.g., TMB), and the absorbance is measured at 450 nm using a microplate reader. Cytokine concentrations are calculated from a standard curve.[12][13][14]
Western Blot Analysis for iNOS, COX-2, and NF-κB
Following treatment, cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phospho-NF-κB p65, or total NF-κB p65 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. β-actin is typically used as a loading control to normalize the data.[8][10][15][16][17][18][19][20][21][22][23][24]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through the modulation of distinct intracellular signaling pathways.
This compound Signaling Pathway
Biliverdin's anti-inflammatory actions are largely attributed to its conversion to bilirubin (B190676) by biliverdin reductase (BVR). This process can influence the PI3K/Akt and mTOR signaling pathways, leading to the suppression of pro-inflammatory gene expression.
Caption: Biliverdin's anti-inflammatory signaling cascade.
Dexamethasone Signaling Pathway
Dexamethasone, a glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Caption: Dexamethasone's mechanism of inflammatory suppression.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-inflammatory effects of this compound in LPS-stimulated macrophages.
Caption: Workflow for assessing anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. bowdish.ca [bowdish.ca]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Biliverdin Hydrochloride vs. Trolox: A Comparative Guide to Antioxidant Capacity
Qualitative Comparison of Antioxidant Activity
Biliverdin (B22007) hydrochloride, a green tetrapyrrolic bile pigment, is an intermediate in the catabolism of heme.[1] It is recognized for its antioxidant properties, primarily through its ability to scavenge hydroxyl peroxide groups.[2] In biological systems, biliverdin is rapidly reduced to bilirubin (B190676) by the enzyme biliverdin reductase. Bilirubin is known to be a potent antioxidant, and this conversion is a key aspect of the protective effects of the heme oxygenase pathway.[3]
Trolox, on the other hand, is a synthetic, water-soluble derivative of vitamin E. Its well-defined antioxidant activity makes it a common reference standard in various antioxidant capacity assays.[4] By comparing the antioxidant response of a test compound to that of Trolox, a TEAC value can be determined, providing a standardized measure of antioxidant potency.
While a precise quantitative placement of biliverdin hydrochloride's antioxidant capacity relative to Trolox is challenging without direct experimental data, the scientific consensus indicates that its downstream metabolite, bilirubin, exhibits significant antioxidant effects. The antioxidant activity of biliverdin itself is acknowledged, though it is generally considered to be less potent than bilirubin.[3]
Quantitative Data Summary
A direct quantitative comparison of the antioxidant capacity of this compound and Trolox requires experimental data from standardized assays. Despite a thorough review of scientific literature, specific TEAC values for this compound from Oxygen Radical Absorbance Capacity (ORAC), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays were not found.
To facilitate future research and provide a framework for comparison, the following table is presented. Researchers who determine the TEAC of this compound can use this structure to compare their findings directly with the established standard, Trolox.
| Compound | Assay | TEAC Value (µmol TE/µmol) | Reference |
| This compound | ORAC | Data not available | |
| ABTS | Data not available | ||
| DPPH | Data not available | ||
| Trolox | ORAC | 1.00 | By definition |
| ABTS | 1.00 | By definition | |
| DPPH | 1.00 | By definition |
Experimental Protocols for Antioxidant Capacity Assays
To ensure standardized and reproducible results, detailed experimental protocols for the most common antioxidant capacity assays are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
Caption: Workflow of the ORAC assay.
Methodology:
-
Reagent Preparation: Prepare solutions of fluorescein (B123965) (the fluorescent probe), AAPH (the peroxyl radical generator), Trolox (the standard), and the test sample (this compound) in a suitable buffer (typically 75 mM phosphate (B84403) buffer, pH 7.4).[5]
-
Assay Setup: In a 96-well microplate, add the fluorescein solution, followed by either the antioxidant standard (Trolox), the test sample, or a blank (buffer).[6]
-
Incubation: Incubate the microplate at 37°C for a specified time to allow the components to reach thermal equilibrium.[5]
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the oxidation reaction.[6]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes). The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.[5]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents (TE).[6]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Caption: Workflow of the ABTS assay.
Methodology:
-
Generation of ABTS•+: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1][7]
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[8]
-
Reaction Mixture: A small volume of the antioxidant standard (Trolox) or test sample is added to a defined volume of the ABTS•+ working solution.[1]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 734 nm. The decrease in absorbance is indicative of the antioxidant's ability to scavenge the ABTS•+.[8]
-
Data Analysis: The percentage inhibition of the ABTS•+ radical is calculated. A standard curve is constructed by plotting the percentage inhibition of different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as Trolox equivalents (TEAC).[1]
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant.
Caption: Workflow of the DPPH assay.
Methodology:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in an organic solvent, typically methanol (B129727) or ethanol.[9]
-
Reaction Mixture: The antioxidant standard (Trolox) or test sample is added to the DPPH solution.[10]
-
Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[10]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. A dose-response curve is created for Trolox, and the TEAC value of the sample is determined by comparing its scavenging activity to that of Trolox.[9]
Signaling Pathways and Logical Relationships
The antioxidant activity of biliverdin is intrinsically linked to the heme catabolism pathway. Heme oxygenase-1 (HO-1), an inducible enzyme, catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and free iron. Biliverdin is then converted to bilirubin by biliverdin reductase. Both biliverdin and bilirubin possess antioxidant properties, contributing to cellular defense against oxidative stress.
Caption: Heme catabolism and antioxidant production.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Biliverdin Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of biliverdin (B22007) hydrochloride is crucial for a variety of applications, from disease diagnostics to therapeutic monitoring. This guide provides a comprehensive cross-validation comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and offers visual workflows to aid in methodological selection and implementation.
Experimental Protocols
Detailed methodologies for both HPLC and spectrophotometric analysis are presented below. These protocols are synthesized from established analytical practices for biliverdin and similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and sensitivity for the separation and quantification of biliverdin from complex mixtures.
Sample Preparation: Standard solutions of biliverdin hydrochloride are prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and ammonium (B1175870) hydroxide. Samples of interest should be dissolved in the same solvent and filtered through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions: A typical HPLC system for biliverdin analysis would consist of a pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[1][2] |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 365-377 nm or around 405 nm for biliverdin[2][3] |
| Injection Volume | 1 - 20 µL |
UV-Visible Spectrophotometric Method
Spectrophotometry provides a simpler and more rapid method for the quantification of this compound, particularly in purified samples.
Sample Preparation: this compound standards and samples are dissolved in a suitable solvent, such as methanol[4]. The concentration should be adjusted to fall within the linear range of the instrument.
Instrumentation and Conditions: A double-beam UV-Visible spectrophotometer is used for analysis.
| Parameter | Condition |
| Solvent (Blank) | Methanol or the same solvent used for the sample[4] |
| Wavelength Scan | 300 - 800 nm to determine the absorption maximum (λmax) |
| Analytical Wavelength (λmax) | Approximately 375 nm and a broad band around 650 nm in methanol[4] |
| Cuvette Path Length | 1 cm |
Method Performance Comparison
The following table summarizes the key performance parameters for a typical cross-validation of HPLC and spectrophotometric methods for this compound quantification. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | Spectrophotometry | Key Considerations |
| Specificity | High (separates biliverdin from impurities and degradation products) | Low to Moderate (subject to interference from other absorbing species) | HPLC is superior for complex matrices. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can exhibit excellent linearity. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC generally offers higher accuracy due to its specificity. |
| Precision (% RSD) | < 2% | < 5% | HPLC provides better precision and reproducibility. |
| Limit of Detection (LOD) | Low (e.g., 1.2 nM)[3] | Moderate | HPLC is significantly more sensitive. |
| Limit of Quantification (LOQ) | Low (e.g., 3 nM)[3] | Moderate | HPLC is preferred for trace-level quantification. |
| Throughput | Lower (longer run times per sample) | High (rapid measurements) | Spectrophotometry is faster for high-throughput screening of pure samples. |
| Cost & Complexity | High (expensive instrumentation and requires skilled operators) | Low (less expensive and simpler to operate) | Spectrophotometry is more cost-effective for routine analysis. |
Visualizing the Workflow and Method Relationship
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship between the two analytical methods.
References
- 1. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of biliverdin hydrochloride with other experimental therapeutics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolic pathway, is emerging as a potent therapeutic agent with significant cytoprotective, anti-inflammatory, and antioxidant properties. In vivo studies have demonstrated its efficacy in various disease models, particularly in the context of ischemia-reperfusion injury (IRI). This guide provides an objective comparison of the in vivo efficacy of biliverdin hydrochloride with other experimental therapeutics, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
I. Comparison in Hepatic Ischemia-Reperfusion Injury
Hepatic ischemia-reperfusion injury is a significant cause of morbidity and mortality in liver transplantation and major hepatic surgery. The therapeutic potential of this compound has been evaluated in several preclinical models, demonstrating its ability to mitigate tissue damage and improve outcomes. This section compares the efficacy of this compound with other experimental strategies for hepatic IRI.
Data Presentation: In Vivo Efficacy in Hepatic IRI Models
The following table summarizes quantitative data from various in vivo studies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, thus experimental conditions may vary.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Results |
| This compound | Rat Orthotopic Liver Transplantation | 7-day survival rate | Increased survival from 50% (control) to 90-100%[1] |
| Serum AST & ALT levels | Significantly decreased compared to control[2] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly decreased expression in liver grafts[1] | ||
| Swine Liver Ischemia-Reperfusion | Liver function (urea and ammonia (B1221849) clearance) | Significantly suppressed IRI-induced dysfunction[3] | |
| N-acetylcysteine (NAC) | Pig Warm Hepatic Ischemia | Post-reperfusion AST & LDH levels | Significantly lower in NAC-treated groups compared to controls[4] |
| Survival | Improved survival compared to control group[4] | ||
| Rat Hemorrhagic Shock with Hepatic Ischemia | Serum LDH, AST, & ALT levels | Significantly lower in NAC-treated group (DHL=2920, AST=419, ALT=253) compared to control (DHL=6094, AST=746, ALT=457)[5] | |
| Remote Ischemic Preconditioning (RIPC) | Human Hepatectomy | Postoperative AST & ALT levels | Significantly reduced compared to no-preconditioning group[6] |
| Inflammatory Factors (TNF-α, IL-1β) | Significantly decreased 24 hours after surgery compared to control[7] |
Experimental Protocols
This protocol is a standard model to assess therapeutic interventions for hepatic IRI in the context of transplantation.[8][9]
-
Animals: Male Lewis rats are commonly used as both donors and recipients.
-
Donor Procedure: The donor rat is anesthetized, and a midline laparotomy is performed. The liver is perfused in situ with a cold preservation solution (e.g., University of Wisconsin solution) via the portal vein. The suprahepatic and infrahepatic vena cava, portal vein, and common bile duct are dissected and prepared for anastomosis. The liver graft is then procured.
-
Recipient Procedure: The recipient rat is anesthetized, and a midline laparotomy is performed. The native liver is mobilized, and vascular clamps are placed on the suprahepatic and infrahepatic vena cava, hepatic artery, and portal vein, inducing an anhepatic phase. The native liver is then removed.
-
Transplantation: The donor liver is implanted orthotopically. Anastomoses are typically performed in the following order: suprahepatic vena cava, portal vein, infrahepatic vena cava, and hepatic artery. The common bile duct is reconstructed.
-
Reperfusion: The vascular clamps are removed to allow blood flow to the new graft.
-
Therapeutic Intervention: this compound (e.g., 50 µmol/kg) can be administered intravenously to the recipient, typically just before reperfusion.[10]
-
Outcome Assessment: Blood samples are collected at various time points post-reperfusion to measure serum levels of liver enzymes (AST, ALT). Liver tissue is harvested for histological analysis and measurement of inflammatory markers. Animal survival is monitored daily.
This model is used to study the mechanisms of IRI and evaluate protective agents without the complexity of transplantation.[11][12][13][14]
-
Animals: C57BL/6 mice are frequently used.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the liver.
-
Isolate the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral liver lobes (approximately 70% of the liver).
-
Place a non-traumatic microvascular clamp across the portal triad to induce ischemia. The ischemic lobes will appear pale.
-
Maintain the clamp for a defined period (e.g., 60-90 minutes).
-
Remove the clamp to initiate reperfusion. The lobes should regain their normal color.
-
Close the abdominal incision in layers.
-
-
Therapeutic Intervention: N-acetylcysteine (e.g., 300 mg/kg) can be administered intraperitoneally before the induction of ischemia.
-
Outcome Assessment: At desired time points after reperfusion (e.g., 6, 24 hours), collect blood via cardiac puncture for analysis of serum AST and ALT. Harvest the ischemic liver lobes for histology, TUNEL staining (for apoptosis), and molecular analyses (e.g., Western blot for signaling proteins, qPCR for cytokine mRNA).
Signaling Pathways and Visualizations
This compound exerts its protective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Biliverdin's protective effects are partly mediated by its conversion to bilirubin, a potent antioxidant. Furthermore, biliverdin can directly influence cellular signaling. A key pathway involves the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: Biliverdin's modulation of Nrf2 and NF-κB pathways.
The following diagram outlines a typical experimental workflow for comparing the in vivo efficacy of different therapeutic agents in a mouse model of hepatic IRI.
Caption: Workflow for in vivo comparison in hepatic IRI.
II. Comparison in Cancer Therapy
The role of this compound as a direct anti-cancer agent in vivo is less established compared to its application in IRI. Research has more prominently focused on the involvement of its metabolic enzyme, biliverdin reductase (BVR), in cancer cell proliferation and chemoresistance. This section provides a qualitative comparison of biliverdin's potential anti-cancer mechanisms against established experimental therapeutics for glioblastoma, a highly aggressive brain tumor.
Data Presentation: In Vivo Efficacy in Glioblastoma Models
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Results |
| Temozolomide | Animal models of glioma (various) | Median Survival | Prolonged survival by a factor of 1.88 compared to untreated controls[15] |
| Tumor Volume | Reduced tumor volume by 50.4% compared to untreated controls[15] | ||
| This compound | N/A | N/A | In vivo efficacy data in glioblastoma models is currently lacking. |
Signaling Pathways in Glioblastoma and Potential Therapeutic Intervention
Glioblastoma progression is driven by complex signaling pathways that promote cell proliferation, survival, and invasion. The PI3K/Akt/mTOR pathway is frequently hyperactivated in this cancer.
Caption: PI3K/Akt/mTOR pathway in glioblastoma.
Conclusion
This compound demonstrates significant promise as a therapeutic agent, particularly in the context of ischemia-reperfusion injury, where it shows comparable or superior efficacy to other experimental therapeutics in preclinical models. Its protective effects are attributed to its potent anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB.
While the in vivo data for this compound in cancer therapy is currently limited, the emerging role of its metabolic pathway in cancer biology suggests a potential for novel therapeutic strategies. Further head-to-head comparative studies are warranted to definitively establish the therapeutic positioning of this compound relative to other experimental and standard-of-care treatments. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing future preclinical and clinical investigations.
References
- 1. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliverdin protects against liver ischemia reperfusion injury in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine ameliorates reperfusion injury after warm hepatic ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of N-acetylcysteine in hepatic ischemia-reperfusion injury during hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the protective effects of local and remote ischemic preconditioning against ischemia-reperfusion injury in hepatectomy: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Efficiency Comparison of Direct and Remote Ischemic Preconditioning on Ischemia Reperfusion Injury of the Liver in Patients Undergoing Partial Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the technique of orthotopic liver transplantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experience with orthotopic rat liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of liver ischemia reperfusion injury in mice using hepatic T2 mapping: Comparison with histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Validating Biliverdin Hydrochloride's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of biliverdin (B22007) hydrochloride in a cellular context. It offers objective analysis of its performance against alternative molecules, supported by experimental data and detailed protocols.
Biliverdin hydrochloride, a key intermediate in heme catabolism, is recognized for its antioxidant, anti-inflammatory, and immunosuppressive properties. Its primary cellular target is understood to be biliverdin reductase (BVR), the enzyme responsible for its conversion to bilirubin (B190676). Validating this interaction within the complex cellular environment is crucial for understanding its mechanism of action and for the development of novel therapeutics.
Comparative Analysis of Target Engagement
To effectively assess the engagement of this compound with its putative target, biliverdin reductase (BVR), a comparison with known inhibitors of the enzyme provides valuable context. The following table summarizes key quantitative data for biliverdin and alternative BVR inhibitors.
| Compound | Target | Parameter | Value | Method | Reference |
| Biliverdin IXα | Biliverdin Reductase | K_m_ | 1.3 µM | Enzyme Kinetics | [1] |
| Bilirubin | Biliverdin Reductase | K_i_ | pH 7.0 > pH 8.7 | Enzyme Inhibition Assay | [2] |
| Olsalkene (OSK) | Biliverdin IXβ Reductase | K_ic_ | 0.56 ± 0.10 µM | Isothermal Titration Calorimetry | |
| Olsalkene (OSK) | Biliverdin IXβ Reductase | K_iu_ | 1.38 ± 0.15 µM | Isothermal Titration Calorimetry | |
| Olsalazine (OSA) | Biliverdin IXβ Reductase | K_ic_ | 0.39 ± 0.08 µM | Isothermal Titration Calorimetry | |
| Olsalazine (OSA) | Biliverdin IXβ Reductase | K_iu_ | 1.05 ± 0.12 µM | Isothermal Titration Calorimetry |
Note: While this compound is the substrate for BVR, its Michaelis constant (K_m_) provides an indication of its affinity for the enzyme's active site. A lower K_m_ value suggests a higher affinity. Bilirubin, the product of the reaction, acts as a product inhibitor, and its inhibition constant (K_i_) indicates its binding strength. Olsalkene and Olsalazine are recently developed inhibitors of biliverdin IXβ reductase (a BVR isoform), with their competitive (K_ic_) and uncompetitive (K_iu_) inhibition constants demonstrating potent engagement with the target.
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental approaches for validating target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for two key experiments to validate this compound's target engagement are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for the validation of this compound's engagement with biliverdin reductase (BVR).
1. Cell Culture and Treatment:
-
Culture cells known to express BVR (e.g., HEK293T, HepG2) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against BVR.
5. Data Analysis:
-
Quantify the band intensity for BVR at each temperature for both treated and control samples.
-
Plot the normalized band intensity against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is designed to identify and validate the interaction between this compound and BVR.
1. Cell Lysate Preparation:
-
Harvest cultured cells expressing BVR and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add this compound to the treatment tubes at various concentrations (e.g., 1, 10, 100 µM) and a vehicle control to the control tubes.
-
Incubate the mixtures for 1 hour at room temperature with gentle rotation.
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each tube at a predetermined concentration (optimization of protease concentration is crucial).
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial protein digestion.
4. Digestion Termination and Protein Separation:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to denature the proteins.
-
Separate the proteins by SDS-PAGE.
5. Analysis:
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Look for a protein band that is more prominent (i.e., protected from digestion) in the this compound-treated lanes compared to the control lanes.
-
Excise the protected band and identify the protein using mass spectrometry.
-
Confirm the identity of the protected protein as BVR by performing a Western blot with a BVR-specific antibody.
By employing these comparative analyses and experimental protocols, researchers can rigorously validate the cellular target engagement of this compound, providing a solid foundation for further investigation into its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Biliverdin Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of biliverdin (B22007) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with general safety protocols.
Biliverdin hydrochloride should be handled as a hazardous chemical. While classifications may vary between suppliers, it is often categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] One safety data sheet also lists it as harmful if swallowed.[2] Therefore, treating it as hazardous waste is the most prudent approach.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemically impermeable gloves.[1]
-
Eye Protection: Safety glasses or goggles.[2]
-
Body Protection: A lab coat or other suitable protective clothing.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or dust is generated, a full-face respirator may be necessary.[1]
Handle the chemical in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]
Summary of Safety and Disposal Information
The following table summarizes key data points from various Safety Data Sheets (SDS).
| Parameter | Cayman Chemical | ChemicalBook[1] | MedChemExpress[2] | Fisher Scientific[3] |
| Hazard Classification | Not Classified | H315, H319, H335 | H302, H315, H319, H335 | Not specified |
| Signal Word | None | Warning | Warning | Not specified |
| Disposal Recommendation | Smaller quantities with household waste | Licensed chemical destruction plant or controlled incineration | In accordance with local regulation | Not specified |
| Sewer/Drain Disposal | Do not allow | Do not discharge | Keep away from drains | Should not be released into the environment |
| Incompatible Materials | No data available | No data available | Strong acids/alkalis, strong oxidizing/reducing agents | No data available |
H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste. Local regulations and institutional policies must always be followed and may supersede these general guidelines.
Step 1: Waste Collection and Storage
-
Containerize Waste: Place all this compound waste, including contaminated materials from spill cleanups, into a suitable and sealable container.[1] The container must be chemically compatible with the waste.
-
Labeling: As soon as waste is added, label the container clearly as "Hazardous Waste" and identify the contents ("this compound Waste").[4]
-
Storage: Keep the waste container tightly closed except when adding waste.[4] Store it in a designated and secure "Satellite Accumulation Area" within the laboratory.[5]
-
Segregation: Ensure the waste container is stored separately from incompatible materials such as strong acids, alkalis, or oxidizing agents.[2]
Step 2: Arranging for Disposal
-
Contact Safety Office: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHRS) department or equivalent safety office to schedule a pickup for hazardous waste.[5]
-
Professional Disposal: The material should ultimately be disposed of by a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or drains. [1]
Step 3: Managing Spills and Empty Containers
Accidental Release Measures:
-
Solid Spills: In case of a spill, avoid creating dust.[1] Sweep or shovel the material into your designated hazardous waste container.[3]
-
Solution Spills: Absorb the liquid with an inert, non-combustible material such as diatomite or a universal binder.[2] Collect the contaminated absorbent material and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.[2]
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[4]
-
Triple-Rinsing: To decontaminate, triple rinse the container with a solvent capable of removing the residue.[4]
-
Rinseate Collection: The solvent rinseate must be collected and disposed of as hazardous waste.[4]
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of as regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Biliverdin Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biliverdin hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting classifications regarding the hazards of this compound. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Therefore, a cautious approach is recommended, and the use of appropriate personal protective equipment is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield may be necessary for larger quantities[3][4][5]. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | Gloves must be inspected before use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[2][5]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Wear appropriate protective clothing to prevent skin exposure[3][4]. For larger quantities, full arm and body protection may be required[3]. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dust is generated or exposure limits are exceeded, use a full-face respirator or handle in an efficient fume hood[2][3]. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood[1][2][3].
-
Ensure eyewash stations and safety showers are readily accessible[5].
-
Before handling, review the complete Safety Data Sheet (SDS) for the specific product in use[6].
2. Handling the Compound:
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[1][2].
-
Protect from direct light, moisture, heat, and incompatible substances[3].
4. Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment[1].
-
Avoid dust formation[4].
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal[2][4].
-
Prevent the product from entering drains or water courses[1][2].
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: Dispose of the chemical waste in accordance with local, regional, and national regulations[1][4]. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[2]. Smaller quantities may be disposable with household waste, but always check local regulations first.
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill[2].
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
